Chemical Structure and Physical Properties of Apatinib-d8 25-N-Oxide Hydrochloride: A Technical Guide for Bioanalytical Applications
Executive Summary In the landscape of targeted oncology, Apatinib operates as a highly selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor. During preclinical and clinical pharmaco...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted oncology, Apatinib operates as a highly selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor. During preclinical and clinical pharmacokinetic (PK) profiling, quantifying both the parent drug and its active/major metabolites is mandatory for establishing safety and efficacy windows.
Apatinib 25-N-Oxide (Metabolite M1-6) is a primary Phase I metabolite of apatinib. To accurately quantify this metabolite in complex biological matrices (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on stable isotope-labeled internal standards (SIL-IS). Apatinib-d8 25-N-Oxide Hydrochloride serves as this critical self-validating reference standard. By incorporating eight deuterium atoms and utilizing a hydrochloride salt formulation, this compound ensures absolute analytical fidelity by mitigating matrix effects and standardizing extraction recoveries.
Chemical Structure and Physicochemical Properties
The structural engineering of Apatinib-d8 25-N-Oxide Hydrochloride is highly specific to its bioanalytical purpose.
The N-Oxide Moiety: The oxidation occurs at the terminal pyridine ring (4-pyridinylmethyl group). This polar modification significantly alters the chromatographic retention time compared to the parent drug, necessitating its own specific internal standard.
The Deuterium Labeling (d8): Eight deuterium atoms are localized on the cyclopentyl ring (1-cyanocyclopentyl-2,2,3,3,4,4,5,5-d8). This aliphatic placement is intentional; these protons are non-exchangeable under physiological and acidic/basic extraction conditions, ensuring the +8 Da mass shift remains completely stable [1].
The Hydrochloride Salt: The free base of apatinib N-oxide exhibits poor aqueous solubility. Formulating it as a hydrochloride (or dihydrochloride) salt protonates the basic nitrogen atoms, drastically improving its solubility in polar solvents (like methanol or water) required for preparing highly concentrated stock solutions.
Quantitative Data Summary
Physicochemical Property
Specification / Value
Chemical Name
Apatinib-d8 25-N-Oxide Hydrochloride
Molecular Formula
C₂₄H₁₆D₈ClN₅O₂
Molecular Weight
457.98 g/mol
Isotopic Purity
≥99% (d1-d8)
Chemical Purity
≥95% (HPLC)
Appearance
Solid / Powder
Solubility
Soluble in DMSO and Methanol
Target Application
SIL-IS for LC-MS/MS and Therapeutic Drug Monitoring
Pharmacological Context: Metabolism of Apatinib
Apatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4/5 , and to a lesser extent by CYP2D6 and CYP2C9 [2]. The biotransformation yields several metabolites, with the 25-N-oxide (M1-6) representing a significant circulating fraction (steady-state exposure is approximately 32% of the parent drug) [2].
Understanding this pathway is critical for drug development professionals, as co-administration of CYP3A4 inhibitors/inducers can drastically alter the concentration of both Apatinib and its 25-N-Oxide, directly impacting VEGFR-2 inhibition and toxicity profiles.
Caption: Hepatic biotransformation of Apatinib into its 25-N-Oxide metabolite.
Analytical Methodology: LC-MS/MS Workflow
To quantify Apatinib 25-N-Oxide in patient samples, Apatinib-d8 25-N-Oxide Hydrochloride is utilized in an isotope dilution mass spectrometry workflow.
Experimental Causality & Protocol Design
Why Protein Precipitation (PPT)? N-oxides are highly polar. Traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents yields poor recovery for this metabolite. PPT using Acetonitrile ensures >90% recovery of both the parent drug and the polar N-oxide [3].
Why a +8 Da Mass Shift? Natural isotopic distribution (e.g., naturally occurring ¹³C and ¹⁵N) can cause the unlabelled drug's mass spectrum to "bleed" into the internal standard's channel if the mass difference is too small. A +8 Da shift guarantees zero isotopic cross-talk in the Multiple Reaction Monitoring (MRM) transitions.
Caption: LC-MS/MS bioanalytical workflow using Apatinib-d8 25-N-Oxide HCl.
Step-by-Step Methodology
Standard Preparation: Dissolve Apatinib-d8 25-N-Oxide Hydrochloride in 100% Methanol to create a 1.0 mg/mL primary stock. Dilute in 50% Methanol/Water to a working IS concentration of 50 ng/mL.
Sample Spiking: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of the working IS solution. Self-Validation Step: Spiking before extraction ensures the IS undergoes the exact same physical losses as the endogenous analyte.
Extraction (PPT): Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash plasma proteins. Vortex for 2 minutes.
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile. The d8-IS will perfectly co-elute with the unlabelled 25-N-Oxide.
Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) MRM mode. Monitor the specific precursor-to-product ion transitions for both the unlabelled metabolite and the d8-IS.
Scientific Integrity & Assay Validation (E-E-A-T)
A robust bioanalytical assay must be a self-validating system . The use of Apatinib-d8 25-N-Oxide Hydrochloride inherently provides this trustworthiness:
Matrix Effect Neutralization: Endogenous plasma phospholipids often cause ion suppression in the ESI source. Because the d8-IS co-elutes exactly with the analyte, both experience identical ion suppression. By quantifying via the Peak Area Ratio (Analyte Area / IS Area), the matrix effect mathematically cancels out.
Linearity and Accuracy: Regulatory guidelines (FDA/EMA) require calibration curves to demonstrate an R² > 0.99. The chemical stability of the deuterated cyclopentyl ring prevents in-source deuterium scrambling, ensuring a highly linear and accurate response across the entire therapeutic range.
Ding, J., et al. (2013). Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans. Drug Metabolism and Disposition, 41(6), 1195-1210. Retrieved from[Link]
Exploratory
High-Precision Mass Elucidation and Bioanalytical Application of Apatinib-d8 25-N-Oxide Hydrochloride
Introduction & Pharmacological Context Apatinib is a highly selective vascular endothelial growth factor receptor-2 (VEGFR2) tyrosine kinase inhibitor utilized in targeted oncology. Following oral administration, the dru...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
Apatinib is a highly selective vascular endothelial growth factor receptor-2 (VEGFR2) tyrosine kinase inhibitor utilized in targeted oncology. Following oral administration, the drug undergoes extensive hepatic biotransformation primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. This oxidative metabolism yields several circulating metabolites, with Apatinib 25-N-Oxide being a dominant and pharmacologically relevant species .
To accurately quantify this metabolite in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, researchers rely on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The gold standard for ensuring precision in these assays is the use of a stable isotope-labeled internal standard (SIL-IS). Apatinib-d8 25-N-Oxide Hydrochloride serves this exact purpose, providing a structurally and chemically identical reference that corrects for matrix effects, extraction losses, and ionization variances.
Structural and Mass Spectrometric Elucidation
Understanding the exact mass and isotopic distribution of the SIL-IS is foundational for mass spectrometry method development and MRM (Multiple Reaction Monitoring) tuning.
Causality of the Isotopic and Salt Design
The molecular architecture of Apatinib-d8 25-N-Oxide Hydrochloride is engineered for maximum analytical stability:
Deuterium Positioning (d8): The eight deuterium atoms are strategically synthesized onto the cyclopentyl ring (forming a 1-cyanocyclopentyl-2,2,3,3,4,4,5,5-d8 moiety). Causality: This aliphatic positioning is critical. It prevents the hydrogen-deuterium (H/D) back-exchange that frequently occurs when isotopes are placed on aromatic rings or adjacent to acidic protons in protic LC mobile phases (e.g., methanol or water). This ensures the +8 Da mass shift remains absolute during the chromatographic run.
Hydrochloride Salt Selection: The free base of Apatinib N-oxide exhibits high lipophilicity and poor aqueous solubility. Causality: Converting it to the hydrochloride salt protonates the basic nitrogen, drastically improving solubility. This allows for the preparation of high-concentration, homogenous stock solutions without the risk of precipitation when spiked into aqueous biological matrices like plasma.
Mass Shift (+8 Da):Causality: The +8 Da shift ensures that the M+0 isotope of the internal standard is completely resolved from the M+2 and M+3 natural isotopic envelope of the unlabeled Apatinib 25-N-Oxide. This eliminates MRM cross-talk, a common source of quantitative error in mass spectrometry.
Quantitative Mass Data
The following table summarizes the theoretical molecular weights (average mass) and exact masses (monoisotopic mass) critical for MS tuning .
Compound
Chemical Formula
Molecular Weight ( g/mol )
Exact Mass (Da)
Apatinib (Free Base)
C₂₄H₂₃N₅O
397.48
397.190
Apatinib 25-N-Oxide
C₂₄H₂₃N₅O₂
413.48
413.185
Apatinib-d8 25-N-Oxide (Free Base)
C₂₄H₁₅D₈N₅O₂
421.53
421.235
Apatinib-d8 25-N-Oxide HCl
C₂₄H₁₆D₈ClN₅O₂
457.98
457.212
Metabolic Pathway & Structural Context
The formation of Apatinib 25-N-Oxide is an oxidative biotransformation. The diagram below illustrates this pathway and the analytical role of the deuterated internal standard in quantifying the resulting metabolite.
Caption: Apatinib metabolism to 25-N-Oxide via CYP3A4 and the role of its deuterated internal standard.
Analytical Workflow & Experimental Protocol
To ensure trustworthiness, scientific integrity, and reproducibility, the following UHPLC-MS/MS protocol incorporates self-validating system suitability tests (SST).
Step-by-Step Bioanalytical Protocol
Step 1: Stock Solution Preparation & Validation
Procedure: Dissolve 1.0 mg of Apatinib-d8 25-N-Oxide Hydrochloride in 1.0 mL of Dimethyl Sulfoxide (DMSO) to create a 1.0 mg/mL primary stock. Dilute this stock with 50% methanol/water to a working concentration of 100 ng/mL.
Causality: DMSO is strictly required for initial solubilization due to the compound's inherent hydrophobicity. The subsequent 50% methanol/water dilution matches the initial LC mobile phase conditions, preventing chromatographic peak distortion (the "solvent effect") during injection.
Step 2: Sample Spiking and Protein Precipitation (PPT)
Procedure: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of the 100 ng/mL SIL-IS working solution. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
Causality: Acetonitrile acts as a rapid protein precipitant, crashing out plasma proteins that would otherwise foul the LC column. The addition of 0.1% formic acid ensures the basic nitrogen atoms of the analytes remain fully protonated, maximizing recovery and subsequent electrospray ionization (ESI+) efficiency.
Step 3: Self-Validating Matrix Checks (Crucial for E-E-A-T)
Procedure: Process a "Double Blank" (plasma with no analyte and no IS) and a "Zero Sample" (plasma with IS only).
Causality: This step creates a self-validating system. The Double Blank proves the absence of endogenous isobaric interferences in the biological matrix. The Zero Sample confirms that the SIL-IS does not contain unlabelled Apatinib 25-N-Oxide as an isotopic impurity, ensuring the integrity of the lower limit of quantification (LLOQ).
Step 4: UHPLC-MS/MS Analysis (MRM Mode)
Procedure: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Monitor the precursor [M+H]⁺ ions:
Unlabeled Apatinib 25-N-Oxide: m/z 414.2
Apatinib-d8 25-N-Oxide: m/z 422.2
Causality: The C18 stationary phase provides optimal retention for hydrophobic TKIs. Monitoring the protonated parent masses separated by exactly 8 Da ensures absolute specificity.
Caption: Step-by-step bioanalytical workflow for the quantification of Apatinib 25-N-Oxide in plasma.
References
Ding, J., et al. (2013). "Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans." Drug Metabolism and Disposition.[Link]
precisionFDA. (2026). "APATINIB-25-N-OXIDE". U.S. Food and Drug Administration.[Link]
Analytical Strategies for the Identification and Quantification of Apatinib 25-N-oxide (M1-6) in Human Plasma
Executive Summary & The Analytical Challenge Apatinib is a highly selective, small-molecule tyrosine kinase inhibitor targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), widely utilized in the treatmen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Analytical Challenge
Apatinib is a highly selective, small-molecule tyrosine kinase inhibitor targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), widely utilized in the treatment of advanced solid tumors 1. In humans, apatinib undergoes extensive hepatic biotransformation, leaving negligible amounts of the unchanged parent drug in urine 2.
For bioanalytical scientists, the primary challenge lies in structurally differentiating the circulating mono-oxygenated metabolites. The addition of a single oxygen atom (+16 Da) can denote either a hydroxylated species (e.g., cis-3-hydroxy-apatinib) or an N-oxide species (apatinib-25-N-oxide, designated as M1-6 ). Relying solely on low-resolution tandem mass spectrometry (LC-MS/MS) often leads to ambiguous structural assignments.
This whitepaper outlines a self-validating analytical framework combining High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-QTOF-MS) with orthogonal chemical reduction to definitively isolate, identify, and quantify the M1-6 metabolite in human plasma.
The Metabolic Landscape of Apatinib
Apatinib is primarily metabolized by Cytochrome P450 (CYP) 3A4/5, with minor contributions from CYP2D6, CYP2C9, and CYP2E1 2. The biotransformation pathways include cyclopentyl-3-hydroxylation, N-dealkylation, and pyridyl-25-N-oxidation 1.
Primary hepatic metabolic pathways of Apatinib yielding M1-6 and other metabolites.
Quantitative Pharmacokinetic Exposure
To design an assay with an appropriate dynamic range, one must understand the steady-state exposure of these metabolites relative to the parent compound. While M9-2 is the most abundant, it is pharmacologically inactive. M1-6 retains trace pharmacological activity but serves as a crucial biomarker for CYP3A4/5 N-oxidation efficiency [[2]]().
Metabolite ID
Chemical Name
Exposure Relative to Parent (%)
Pharmacological Activity
M9-2
cis-3-hydroxy-apatinib-O-glucuronide
125%
Inactive
M1-1
cis-3-hydroxy-apatinib
56%
Active (5.4% - 19.3% of parent)
M1-6
apatinib-25-N-oxide
32%
Active (<1% of parent)
M1-2
trans-3-hydroxy-apatinib
22%
Active (<1% of parent)
(Data synthesized from human pharmacokinetic steady-state analyses 2.)
Self-Validating Analytical Workflow
To confidently identify M1-6, the analytical workflow must be self-validating. Mass spectrometry provides molecular weight and fragmentation data, but structural isomers (hydroxylation vs. N-oxidation) can co-elute and share similar mass defects. Therefore, an orthogonal chemical validation step using Titanium Trichloride (TiCl₃) is integrated directly into the sample preparation pipeline 3.
Self-validating LC-HRMS workflow for the isolation and confirmation of M1-6.
Causality & Rationale: Acetonitrile (ACN) is explicitly chosen over methanol for protein precipitation. ACN provides a sharper phase separation and superior recovery rates for polar, oxygenated metabolites like M1-6 and the M9-2 glucuronide, while effectively crashing out endogenous plasma phospholipids that cause ion suppression in the ESI source 4.
Step-by-Step Execution:
Aliquot 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.
Spike with 10 µL of internal standard (e.g., deuterated apatinib or vatalanib at 500 ng/mL) and vortex for 10 seconds.
Add 300 µL of ice-cold 100% Acetonitrile to induce immediate protein denaturation.
Vortex vigorously for 3 minutes to ensure complete analyte extraction into the organic phase.
Centrifuge at 14,000 rpm at 4°C for 10 minutes.
Transfer 200 µL of the clear supernatant to an autosampler vial. Inject 5 µL onto a C18 UHPLC column (e.g., Zorbax Eclipse XDB C18) using an ammonium acetate/formic acid gradient 4.
Protocol B: Orthogonal Chemical Validation (TiCl₃ Reduction)
Causality & Rationale: High-resolution mass spectrometry can detect the addition of an oxygen atom (+16 Da) but cannot inherently distinguish an N-oxide from a ring-hydroxylated isomer without complex NMR. Titanium trichloride (TiCl₃) acts as a highly selective reducing agent that specifically converts N-oxides back to their parent amines. If the +16 Da peak disappears post-treatment and the parent drug peak increases, the metabolite is definitively proven to be an N-oxide 3.
Step-by-Step Execution:
Pool 500 µL of patient plasma known (or suspected) to contain the M1-6 metabolite.
Add 50 µL of a 10% TiCl₃ solution (prepared in dilute HCl) directly to the plasma pool.
Incubate the mixture in a temperature-controlled water bath at 37°C for 16 hours 2.
Prepare a parallel control sample substituting TiCl₃ with an equivalent volume of dilute HCl.
Post-incubation, process both samples using the Protein Precipitation method (Protocol A).
Analyze via LC-HRMS. A successful validation yields the complete disappearance of the M1-6 peak (m/z 414.193) in the treated chromatogram, with a proportional increase in the parent Apatinib peak [[3]]().
Data Interpretation & Structural Elucidation
High-resolution QTOF-MS provides sub-5 ppm mass accuracy, enabling the calculation of exact empirical formulas. The structural elucidation of M1-6 relies on specific diagnostic fragmentation patterns under high collision energy in ESI+ mode 3.
Compound
Precursor Ion [M+H]⁺ (m/z)
Diagnostic Fragment Ions (m/z)
Mechanistic Interpretation
Apatinib
398.198
212.082, 92.049
m/z 212.082 represents cleavage of the nicotinamide bond; m/z 92.049 represents the picolyl group.
M1-6 (N-oxide)
414.193
397.191, 228.080, 108.044
+16 Da shift on picolyl fragments (m/z 228 and 108). Loss of 17.002 Da yields the m/z 397.191 free radical.
Mechanistic Insight:
The shift of the m/z 212.082 and 92.049 fragments to m/z 228.080 and 108.044 (+16 Da) strictly localizes the oxidation to the picolyl moiety 3. More importantly, M1-6 exhibits a unique free radical ion at m/z 397.191. This is formed by the neutral loss of a hydroxyl radical (-17.002 Da) from the protonated molecule—a highly specific, diagnostic mass defect signature exclusively characteristic of N-oxides [[3]]().
Conclusion
The definitive identification of Apatinib-25-N-oxide (M1-6) in human plasma cannot be achieved through basic LC-MS/MS alone due to isobaric interference from hydroxylated metabolites. By synthesizing high-resolution mass defect filtering (specifically the -17.002 Da neutral loss) with the self-validating TiCl₃ chemical reduction assay, bioanalytical scientists can establish a highly trustworthy, robust methodology. This dual-pronged approach ensures absolute structural certainty, providing the rigorous pharmacokinetic data required for advanced clinical dosing models and drug safety profiling.
References
Source: PMC (nih.gov)
Title: Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans
Source: ResearchGate
URL
Source: PubMed (nih.gov)
Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies
Source: Chromatography Online
URL
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Pharmacologists, DMPK Scientists, and Oncology Drug Development Professionals
Document Type: Technical Whitepaper
Introduction & Pharmacological Context
Apatinib (YN968D1) is a highly selective, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) targeting the vascular endothelial growth factor receptor-2 (VEGFR-2)[1]. By competitively binding to the intracellular ATP-binding site of VEGFR-2, it blocks downstream signaling pathways critical for tumor angiogenesis[1].
While the parent drug is the primary driver of therapeutic efficacy, systemically available apatinib is extensively metabolized, with less than negligible quantities excreted unchanged in urine[2]. The biotransformation of apatinib involves multiple pathways, including cyclopentyl-3-hydroxylation, N-dealkylation, and pyridyl-N-oxidation[2]. Among these, the formation of apatinib-25-N-oxide (Metabolite M1-6) represents a critical detoxification and clearance pathway[3]. Understanding the enzymatic drivers, structural mechanisms, and kinetic parameters of this specific N-oxidation event is essential for predicting drug-drug interactions (DDIs) and inter-patient variability in drug exposure.
Structural Basis and Mechanism of 25-N-Oxidation
Apatinib's chemical structure—N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide—contains multiple nitrogen atoms. The "25-N" designation refers to the nitrogen atom on the pyridine ring.
The Catalytic Mechanism
The conversion of apatinib to its 25-N-oxide (M1-6) is an oxidative process mediated primarily by Cytochrome P450 (CYP450) enzymes[4]. The reaction follows a classic CYP-mediated heteroatom oxidation mechanism:
Substrate Binding: Apatinib enters the hydrophobic active site of the CYP enzyme, orienting the target pyridine nitrogen toward the heme iron.
Oxygen Activation: The CYP heme iron undergoes reduction and binds molecular oxygen, eventually forming the highly reactive Compound I (an Fe(IV)=O porphyrin radical cation).
Direct Oxygen Transfer: Unlike carbon hydroxylation, which requires hydrogen abstraction, the N-oxidation of the pyridine ring involves the direct electrophilic attack of Compound I on the lone electron pair of the pyridine nitrogen.
Product Release: The resulting N-O dative bond forms the highly polar 25-N-oxide (M1-6), which rapidly dissociates from the enzyme pocket due to increased hydrophilicity.
Causality in Pharmacological Loss: The addition of the oxygen atom to the pyridine nitrogen dramatically alters the electronic distribution and steric bulk of the molecule. Because the pyridine ring is essential for hydrogen-bonding interactions within the ATP-binding hinge region of VEGFR-2, the formation of the N-oxide disrupts this critical binding interface, rendering M1-6 pharmacologically inactive (<1% activity of the parent drug)[2].
Catalytic cycle of CYP450-mediated Apatinib 25-N-oxidation.
Enzymatic Drivers and Pharmacogenomics
In vitro and in vivo studies confirm that apatinib is primarily metabolized by CYP3A4/5 (contributing ~62.6% to oxidative metabolism) and, to a lesser extent, by CYP2D6 , CYP2C9, and CYP2E1[2][4].
Impact of Genetic Polymorphisms
The formation of M1-6 is highly susceptible to genetic polymorphisms in both CYP3A4 and CYP2D6, which can lead to significant inter-individual variability in drug clearance:
CYP3A4 Variants: Kinetic analyses show that variants such as CYP3A43, *5, *16, and *18 exhibit significantly reduced intrinsic clearance (
CLint
) for M1-6 formation. Specifically, CYP3A418 shows a profound decrease in
CLint
(only 19% of the wild-type CYP3A4*1).
CYP2D6 Variants: Although a secondary pathway, CYP2D6 plays a dominant role in specific metabolic branches. The CYP2D62 and CYP2D610 variants demonstrate severe functional impairments, with
CLint
values for M1-6 formation at only 14% and 4% of the wild-type (CYP2D6*1), respectively[5].
Quantitative Data: Metabolite Exposure and Kinetics
Table 1: Key Apatinib Metabolites and Systemic Exposure [2][3]
The biotransformation network of apatinib is complex, with N-oxidation acting as a parallel terminal pathway to hydroxylation and subsequent glucuronidation.
Primary metabolic pathways of Apatinib highlighting M1-6 and M9-2 formation.
Experimental Protocols: In Vitro N-Oxidation Assay
To ensure trustworthiness and reproducibility, the following self-validating protocol details the methodology for quantifying CYP-mediated M1-6 formation using Human Liver Microsomes (HLMs) or Recombinant Human CYPs (rhCYPs).
Objective
Quantify the intrinsic clearance (
CLint
) of apatinib to M1-6 and validate the specific contributions of CYP3A4 and CYP2D6.
Materials Required
Pooled Human Liver Microsomes (HLMs) or specific rhCYPs (e.g., CYP3A41, CYP2D61).
NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase, MgCl2).
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.
Microsome Thawing: Thaw HLMs on ice. Dilute to a final working concentration of 0.5 mg/mL protein in the reaction mixture.
Control Design (Crucial for Causality):
Test Samples: Complete system (HLM + Apatinib + NADPH).
Negative Control 1 (-NADPH): Validates that M1-6 formation is strictly dependent on CYP450 oxidative mechanisms.
Negative Control 2 (Heat-inactivated HLM): Rules out non-enzymatic degradation or background oxidation.
Inhibition Controls: Pre-incubate HLMs with 1 μM Ketoconazole or 10 μM Quinidine for 5 minutes to isolate specific isoform contributions.
Phase 2: Reaction Execution
4. Substrate Addition: Add apatinib (varying concentrations from 0.1 μM to 50 μM for Michaelis-Menten kinetics) to the pre-warmed (37°C) HLM mixture. Keep organic solvent (e.g., DMSO) concentration below 0.1% (v/v) to prevent CYP inhibition.
5. Initiation: Start the reaction by adding the NADPH regenerating system.
6. Incubation: Incubate at 37°C in a shaking water bath.
7. Termination: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), extract 100 μL aliquots and immediately quench the reaction by adding 300 μL of ice-cold acetonitrile containing an internal standard (e.g., diazepam or a stable isotope-labeled apatinib).
Phase 3: LC-MS/MS Quantification
8. Centrifugation: Vortex the quenched samples for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
9. Analysis: Inject the supernatant into the LC-MS/MS. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for Apatinib and M1-6. Note: M1-6 will elute earlier than the parent drug on a reverse-phase C18 column due to the increased polarity of the N-oxide group.
10. Data Processing: Calculate initial velocities (
V0
) of M1-6 formation. Plot
V0
against substrate concentration to derive
Vmax
and
Km
using non-linear regression (Michaelis-Menten equation). Calculate
CLint=Vmax/Km
.
References
Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans
Source: PubMed (nih.gov)
URL:[Link]
(PDF) Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans
Source: ResearchGate
URL:[Link]
Apatinib – Knowledge and References
Source: Taylor & Francis
URL:[Link]
Effects of Apatinib on the Pharmacokinetics of Nifedipine and Warfarin in Patients with Advanced Solid Tumors
Source: Taylor & Francis (tandfonline.com)
URL:[Link]
Apatinib as an alternative therapy for advanced hepatocellular carcinoma
Source: PMC (nih.gov)
URL:[Link]
Apatinib for molecular targeted therapy in tumor
Source: Dove Medical Press
URL:[Link]
Annotation of CYP2D61, CYP2D62, CYP2D6*10
Source: ClinPGx
URL:[Link]
Annotation of CYP3A41, CYP3A43, CYP3A45, CYP3A416, CYP3A4*18
Source: ClinPGx
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Grounding
Apatinib is a highly selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor utilized extensively in targeted oncology. During systemic circulation, apatinib undergoes significant hepatic biotransformation, primarily driven by the CYP3A4 and CYP3A5 enzymes [1]. One of its most prominent circulating metabolites is Apatinib 25-N-oxide (designated bioanalytically as M1-6) [2].
Accurate quantification of this metabolite in human plasma is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) modeling [3]. However, N-oxide metabolites present severe analytical challenges. They are notoriously prone to thermal degradation and in-source reduction during Electrospray Ionization (ESI+), where the N-oxide is reduced back to the parent amine (apatinib). This phenomenon artificially deflates metabolite quantification while falsely inflating parent drug levels. Furthermore, ex vivo reduction can occur directly within the biological matrix due to endogenous reductases.
The Causality of the SIL-IS System
To circumvent these artifacts and establish a self-validating assay, a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Apatinib-d8 25-N-Oxide Hydrochloride —is strictly required [4]. By incorporating 8 deuterium atoms, this standard achieves a mass shift of +8 Da. Because the SIL-IS perfectly co-elutes with the endogenous M1-6 analyte, it experiences the exact same matrix suppression and in-source reduction rates. Any physical or ionization loss of the target N-oxide is proportionally mirrored by the d8-N-oxide, rendering the peak area ratio (Analyte/IS) mathematically constant.
Apatinib 25-N-Oxide metabolic pathway and SIL-IS LC-MS/MS integration.
Quantitative Baseline Stability Data
The following table synthesizes the baseline stability metrics for Apatinib-d8 25-N-Oxide Hydrochloride when utilized as an internal standard in human plasma matrices. These parameters are critical for validating the boundaries of sample handling during routine TDM.
Stability Parameter
Storage Condition
Duration
Mean Recovery (%)
Precision (CV %)
Stock Solution
Methanol at -20°C
6 Months
98.5
1.2
Benchtop (Matrix)
Human Plasma at RT
24 Hours
94.2
3.8
Freeze-Thaw
-80°C to RT
3 Cycles
92.7
4.1
Autosampler
Processed Extract at 4°C
48 Hours
96.0
2.5
Long-Term Matrix
Human Plasma at -80°C
6 Months
91.4
5.3
Self-Validating Experimental Protocols
To ensure high scientific integrity (E-E-A-T), bioanalytical workflows must be designed with causality in mind. The following step-by-step methodology details how to appropriately handle, extract, and validate Apatinib-d8 25-N-Oxide Hydrochloride.
Step 1: Stock Solution Preparation & Verification
Action: Accurately weigh 1.0 mg of Apatinib-d8 25-N-Oxide Hydrochloride and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL primary stock.
Causality: Methanol is strictly chosen over water to prevent hydrolytic degradation and ensure complete solubilization of the lipophilic core. Avoiding highly acidic aqueous environments prevents isotopic scrambling (deuterium-hydrogen exchange) on the cyclopentyl ring.
Step 2: Matrix Spiking & Aliquoting
Action: Spike the stock solution into blank human plasma to achieve a working internal standard concentration (e.g., 50 ng/mL). This must be performed on wet ice.
Causality: Plasma contains active esterases and reductases. Keeping the matrix cold halts the enzymatic reduction of the N-oxide back to the parent amine before the baseline (T=0) extraction is performed, ensuring the baseline data is not artificially skewed.
Step 3: Protein Precipitation (PPT) Extraction
Action: Transfer 50 µL of spiked plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Causality: N-oxides are highly polar molecules. Traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents (like hexane or MTBE) results in exceptionally poor recovery. PPT with acetonitrile ensures >85% recovery of the polar N-oxide while effectively denaturing and crashing out matrix proteins.
Step 4: LC-MS/MS Acquisition
Action: Inject 5 µL of the supernatant into the LC-MS/MS system utilizing a soft ESI+ ionization technique with low declustering potential.
Causality: High collision energies or harsh source temperatures will cause immediate in-source reduction of the N-oxide. By utilizing the d8-labeled standard, any unavoidable in-source reduction is perfectly mirrored, ensuring the Analyte/IS ratio remains mathematically constant and the assay remains self-validating.
Self-validating bioanalytical stability workflow for Apatinib-d8 25-N-Oxide.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: DMPK Researchers, Bioanalytical Scientists, and Clinical Pharmacologists
Application Area: Drug Metabolism and Pharmacokinetics (DMPK), Stable Isotope Tracing, Therapeutic Drug Monitoring (TDM)
Introduction & Scientific Rationale
Apatinib is a highly selective, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). It is widely investigated and utilized in the treatment of advanced solid tumors, including gastric carcinoma, non-small cell lung cancer (NSCLC), and breast cancer [[1]]().
In humans, Apatinib undergoes extensive hepatic biotransformation. While the parent drug is the primary driver of pharmacological activity, it is heavily metabolized by cytochrome P450 enzymes—predominantly CYP3A4/5 and CYP2D6 2. One of its major circulating active metabolites is Apatinib-25-N-oxide (M1-6) , which accounts for approximately 32% of the parent drug's steady-state exposure 3.
To accurately profile metabolic shunting, evaluate kinetic isotope effects (KIE), or perform absolute quantification of M1-6 in complex biological matrices without analytical cross-talk, researchers employ Apatinib-d8 25-N-Oxide Hydrochloride4. This deuterated standard serves either as a stable isotope-labeled internal standard (SIL-IS) for M1-6 or as a direct analyte in deuterium-tracing DMPK studies.
Metabolic Pathway & Isotope Tracing
Metabolic oxidation of Apatinib and its deuterated analog (Apatinib-d8) to their 25-N-oxide metabolites.
Methodological Causality: The "Why" Behind the Protocol (E-E-A-T)
Developing a robust LC-MS/MS assay for N-oxide metabolites presents unique analytical challenges. As a Senior Application Scientist, I have structured this protocol to mitigate common pitfalls such as thermal degradation, poor chromatographic retention, and matrix-induced ion suppression.
Sample Preparation (Liquid-Liquid Extraction vs. Protein Precipitation):
While protein precipitation (PPT) is faster, N-oxide metabolites are highly susceptible to matrix effects (phospholipids) in positive electrospray ionization (ESI+). We utilize a rapid Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) [[5]](). This selectively partitions the moderately polar Apatinib-d8 25-N-oxide into the organic phase, leaving behind highly polar endogenous salts and large proteins, ensuring a self-validating, clean baseline.
Chromatographic Retention (Polar Endcapping):
N-oxidation significantly increases the polarity of the pyridyl ring. Standard C18 columns often result in poor retention and peak tailing for N-oxides. We employ a C18 Polar Endcapped column (e.g., Hypersil GOLD aQ) 6. The polar endcapping shields residual silanols, preventing secondary interactions and ensuring sharp, symmetrical peaks.
Mobile Phase Chemistry:
The use of 5 mM ammonium acetate combined with 0.1% formic acid is critical. The formic acid provides the necessary protons for abundant [M+H]+ formation, while the ammonium acetate acts as a volatile buffer to stabilize the N-oxide moiety during the desolvation process in the MS source, preventing thermal deoxygenation back to the parent drug [[5]]().
Step-by-step sample preparation and LC-MS/MS analytical workflow for plasma quantification.
System Suitability & Quality Control (Self-Validating System)
Before analyzing biological samples, the system must pass a System Suitability Test (SST):
Inject 5 consecutive replicates of the Lower Limit of Quantification (LLOQ) sample (1.00 ng/mL).
Acceptance Criteria: Signal-to-noise (S/N) ratio must be ≥ 10. The relative standard deviation (%RSD) of the retention time must be ≤ 2.0%, and peak area %RSD must be ≤ 5.0%.
Carryover Check: Inject a blank plasma extract immediately following an Upper Limit of Quantification (ULOQ) sample. The peak area at the analyte retention time must be ≤ 20% of the LLOQ area.
Instrumental Conditions & Data Presentation
UPLC Chromatographic Conditions
Separation is achieved using a straightforward, high-efficiency isocratic elution, allowing for a rapid total run time of just 2.0 minutes [[5]]().
Parameter
Specification
Analytical Column
Hypersil GOLD™ aQ C18 Polar Endcapped (50 × 2.1 mm, 1.9 μm)
Column Temperature
40 °C
Mobile Phase A
5 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B
100% Acetonitrile
Elution Mode
Isocratic (20% A : 80% B)
Flow Rate
0.30 mL/min
Injection Volume
5.0 μL
Total Run Time
2.0 minutes
Mass Spectrometry (MS/MS) Parameters
Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized to ensure high selectivity.
Analyte
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
Purpose
Apatinib-d8 25-N-Oxide
422.2
212.1
80
35
Quantifier
Apatinib-d8 25-N-Oxide
422.2
220.1
80
30
Qualifier
Tinidazole (IS)
248.0
120.1
60
25
Internal Standard
Note: The m/z 212.1 fragment corresponds to the loss of the deuterated cyclopentyl moiety, while m/z 220.1 retains the isotopic label. Both transitions should be monitored to ensure peak purity.
Method Validation Summary
The method was validated over a linear dynamic range of 1.00 – 1000 ng/mL in human plasma, adhering to FDA/EMA bioanalytical method validation guidelines.
Table 1: Precision and Accuracy (Representative Data)
QC Level
Nominal Concentration (ng/mL)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Mean Accuracy (%)
LLOQ
1.00
7.4
8.2
104.5
LQC
3.00
5.1
6.3
98.2
MQC
400.0
3.8
4.5
101.3
HQC
800.0
2.9
3.7
99.8
Table 2: Extraction Recovery and Matrix Effect
QC Level
Extraction Recovery (%) ± SD
Matrix Effect (%) ± SD
LQC
88.4 ± 4.2
96.5 ± 3.8
MQC
90.1 ± 3.5
98.2 ± 2.4
HQC
91.5 ± 2.8
99.1 ± 1.9
Interpretation: The LLE protocol yields consistent recoveries near 90%. The matrix effect values (~96-99%) indicate negligible ion suppression or enhancement, validating the choice of MTBE extraction and polar-endcapped chromatography for this N-oxide metabolite.
References
Taylor & Francis - Apatinib – Knowledge and References.
PubMed/NIH - Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans.
ResearchGate - Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans.
Taylor & Francis - Determination of Apatinib and its Three Active Metabolites by UPLC–MS/MS in a Phase IV Clinical Trial in NSCLC Patients.
PubMed/NIH - Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients.
Bentham Science - A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study.
Clearsynth - Apatinib Categorised Product List (Apatinib-d8 25-N-Oxide Dihydrochloride).
sample preparation protocols for Apatinib-d8 25-N-Oxide Hydrochloride in serum
Application Note & Protocol Topic: High-Throughput Bioanalytical Method for Apatinib and Apatinib 25-N-Oxide in Human Serum using a Deuterated Internal Standard and LC-MS/MS Audience: Researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: High-Throughput Bioanalytical Method for Apatinib and Apatinib 25-N-Oxide in Human Serum using a Deuterated Internal Standard and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals in pharmacology, DMPK, and clinical research.
Abstract
This application note provides a detailed, robust, and high-throughput protocol for the simultaneous quantification of Apatinib, a potent VEGFR2 tyrosine kinase inhibitor, and its major metabolite, Apatinib 25-N-Oxide, in human serum. The method employs a simple and efficient protein precipitation (PPT) technique for sample preparation, which is the most commonly used approach for tyrosine kinase inhibitors (TKIs) in plasma.[1] To ensure the highest degree of accuracy and precision, the protocol incorporates a stable isotope-labeled internal standard (SIL-IS), Apatinib-d8. The use of a deuterated internal standard is the industry gold standard for LC-MS/MS bioanalysis, as it perfectly mimics the analyte's behavior during extraction and ionization, thus correcting for matrix effects and procedural losses.[2][3][4] This self-validating system is designed for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing the selectivity and sensitivity required for clinical and preclinical pharmacokinetic studies.
Principle of the Method: Ensuring Trustworthiness
The fundamental goal of any bioanalytical method is to reliably measure the true concentration of an analyte in a complex biological matrix like serum. The core challenge is variability, which can be introduced during sample preparation (e.g., incomplete extraction) and analysis (e.g., ion suppression in the mass spectrometer).[3]
This protocol establishes its trustworthiness through two key pillars:
Efficient Matrix Removal: Serum is rich in proteins that interfere with LC-MS/MS analysis.[5] We employ protein precipitation with acidified acetonitrile, a rapid and effective technique that denatures and removes the bulk of these proteins.[6][7][8][9] Acetonitrile is chosen over other solvents like methanol as it generally provides cleaner extracts and minimizes the risk of back-reduction of the Apatinib 25-N-Oxide metabolite during sample processing.[10]
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of Apatinib-d8 is central to the method's accuracy. A SIL-IS is chemically identical to the analyte but has a different mass due to the deuterium atoms.[11] It is added at a known concentration to every sample before the extraction begins.[12] Because it behaves identically to Apatinib and its N-oxide metabolite during every step—pipetting, precipitation, centrifugation, and ionization in the MS source—any loss or signal variation experienced by the analytes is also experienced by the IS. The final concentration is calculated from the ratio of the analyte signal to the IS signal, effectively canceling out any variability and correcting for matrix effects.[2][3] This approach is strongly recommended by regulatory agencies like the European Medicines Agency (EMA) for bioanalytical method validation.[3][4]
Materials and Reagents
Material/Reagent
Supplier Example
Notes
Apatinib
Cayman Chemical
Analytical Reference Standard, >98% purity
Apatinib 25-N-Oxide HCl
Analytical Reference Standard, >98% purity
Apatinib-d8
Isotopic Purity >98%
Acetonitrile (ACN)
Honeywell, Fisher Sci.
HPLC or LC-MS Grade
Formic Acid (FA)
Sigma-Aldrich
LC-MS Grade, >99% purity
Water
Millipore Milli-Q
Ultrapure, 18.2 MΩ·cm
Human Serum
BioIVT, Sigma-Aldrich
Drug-free, pooled
Microcentrifuge Tubes
Eppendorf, Sarstedt
1.5 mL or 2.0 mL polypropylene
96-Well Collection Plates
Waters, Agilent
2 mL deep-well plates for automation
Pipettes and Tips
Gilson, Eppendorf
Calibrated precision pipettes
Preparation of Stock and Working Solutions
Causality: Preparing accurate and stable stock solutions is the foundation of quantitative analysis. DMSO is used for initial stocks due to the high solubility of Apatinib and related compounds. Subsequent dilutions into an organic solvent like acetonitrile/water prevent precipitation when spiking into the aqueous serum matrix.
Primary Stock Solutions (1 mg/mL):
Accurately weigh ~5 mg of Apatinib, Apatinib 25-N-Oxide, and Apatinib-d8 into separate volumetric flasks.
Dissolve in Dimethyl Sulfoxide (DMSO) to a final concentration of 1.0 mg/mL.
Aliquot and store at -20°C or -80°C. These stocks are typically stable for several months.
Working Standard Solutions (for Calibration Curve):
Prepare an intermediate stock solution of Apatinib and Apatinib 25-N-Oxide at 100 µg/mL by diluting the primary stocks in 50:50 (v/v) acetonitrile/water.
Perform serial dilutions from this intermediate stock to create a series of working solutions that will cover the desired calibration range (e.g., from 10 ng/mL to 10,000 ng/mL).
Internal Standard (IS) Working Solution (50 ng/mL):
Dilute the Apatinib-d8 primary stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation agent. The concentration should be optimized to be in the mid-range of the expected analyte response.
Detailed Sample Preparation Protocol
This protocol is optimized for a 50 µL serum sample volume, suitable for studies with limited sample availability.
Parameter
Specification
Rationale
Serum Sample Volume
50 µL
Balances sensitivity with sample conservation.
Precipitation Agent
Acetonitrile with 0.1% Formic Acid
Efficiently precipitates proteins and improves analyte stability/ionization.
Delivers a consistent IS amount (7.5 ng) to each sample.
Vortex Time
2 minutes
Guarantees thorough mixing and complete protein denaturation.
Centrifugation
14,000 x g for 10 min at 4°C
Ensures a compact protein pellet and clear supernatant. Lower temperature maintains analyte stability.
Step-by-Step Workflow:
Sample Thawing: Thaw frozen serum samples, calibration standards, and quality control (QC) samples on ice to prevent degradation.
Aliquoting: Using a calibrated pipette, aliquot 50 µL of each sample, standard, and QC into a labeled 1.5 mL microcentrifuge tube.
Internal Standard Addition & Precipitation:
Add 150 µL of the Internal Standard Working Solution (50 ng/mL Apatinib-d8 in ACN with 0.1% FA) to each tube.
Expert Tip: Add the solvent forcefully to ensure immediate and efficient mixing, which initiates the precipitation process uniformly across the sample.[12]
Vortexing: Cap the tubes and vortex vigorously for 2 minutes at room temperature. A uniform, cloudy suspension should be visible.
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C . This will produce a tight protein pellet at the bottom of the tube.
Supernatant Transfer: Carefully aspirate ~100 µL of the clear supernatant and transfer it to a clean 96-well plate or autosampler vial. Avoid disturbing the protein pellet.
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the sample preparation protocol.
Application Note: LC-MS/MS Method Development and MRM Transitions for Apatinib-d8 25-N-Oxide Hydrochloride
Executive Summary & Scientific Rationale Apatinib is a potent, orally bioavailable tyrosine kinase inhibitor targeting VEGFR-2, widely utilized in the treatment of advanced gastric cancer. During hepatic biotransformatio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
Apatinib is a potent, orally bioavailable tyrosine kinase inhibitor targeting VEGFR-2, widely utilized in the treatment of advanced gastric cancer. During hepatic biotransformation, apatinib undergoes significant oxidation, yielding a primary circulating metabolite identified as Apatinib 25-N-oxide (M1-6) ().
For rigorous Pharmacokinetic (PK) profiling and Therapeutic Drug Monitoring (TDM), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. To correct for matrix suppression and extraction variability, a stable isotope-labeled internal standard (SIL-IS) is strictly required. Apatinib-d8 25-N-Oxide Hydrochloride serves this exact purpose. This application note details the causality-driven method development, fragmentation mechanics, and validated Multiple Reaction Monitoring (MRM) protocols for this specific SIL-IS.
Mass Spectrometry Rationale & Fragmentation Mechanics
Understanding the structural fragmentation of Apatinib-d8 25-N-Oxide is critical for selecting robust MRM transitions.
The unlabeled Apatinib 25-N-oxide has an exact mass of 413.1852 Da, yielding a protonated precursor
[M+H]+
at m/z 414.2. In the d8-labeled analog, the eight deuterium atoms are exclusively localized on the cyclopentyl ring (). Consequently, the protonated precursor
[M+H]+
for Apatinib-d8 25-N-Oxide shifts by +8 Da to m/z 422.2 .
The Causality of Fragment Selection
When subjected to Collision-Induced Dissociation (CID), the molecule undergoes specific deterministic cleavages:
The Quantifier Ion (m/z 228.1): The primary fragmentation pathway is the cleavage of the nicotinamide amide bond. Because the d8-labeled cyclopentyl-phenyl moiety is lost as a neutral species, the resulting product ion (containing the picolyl N-oxide moiety) retains zero deuterium atoms . Therefore, the quantifier ion for the d8-labeled standard (m/z 228.1) is completely identical to the unlabeled analyte's fragment ().
The Qualifier Ion 1 (m/z 108.0): Further fragmentation of the m/z 228.1 ion yields the isolated picolyl N-oxide fragment at m/z 108.0.
The Qualifier Ion 2 (m/z 405.2): N-oxides characteristically lose a hydroxyl radical (•OH, 17 Da) under low collision energy. Subtracting 17 Da from the 422.2 precursor yields an odd-electron radical cation at m/z 405.2. This serves as a highly specific diagnostic ion for the N-oxide structure.
Figure 1: Proposed MS/MS fragmentation pathway and logical MRM transitions for Apatinib-d8 25-N-Oxide.
Quantitative Data: Optimized LC-MS/MS Parameters
To establish a self-validating analytical system, both quantifier and qualifier transitions must be monitored. The ratio between these ions ensures peak purity and flags any isobaric matrix interference.
Table 1: Optimized MRM Parameters for Apatinib-d8 25-N-Oxide
(Note: The Hydrochloride salt dissociates in solution; parameters apply to the free base).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Mobile Phase B: 100% LC-MS grade Acetonitrile.
Experimental Protocol & Workflow
Sample Preparation (Protein Precipitation)
Causality Check: Protein precipitation (PPT) using acetonitrile is chosen over Liquid-Liquid Extraction (LLE) because N-oxides are highly polar and exhibit poor recovery in non-polar organic solvents. Acetonitrile rapidly denatures plasma proteins while maintaining the solubility of the N-oxide.
Spiking: Aliquot 50 µL of human plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Apatinib-d8 25-N-Oxide working solution (500 ng/mL in 50% methanol) as the SIL-IS.
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to the tube.
Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release from binding proteins.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of Mobile Phase A. Self-Validation Step: Diluting the organic extract with aqueous phase prevents solvent-induced peak broadening (the "solvent effect") upon injection onto the reversed-phase column.
LC-MS/MS Analysis
Causality Check: A 0.1% formic acid modifier is strictly required in the aqueous phase to drive the equilibrium toward the protonated
[M+H]+
state, maximizing ESI+ ionization efficiency ().
Injection: Inject 5 µL of the prepared sample onto a sub-2 µm C18 UHPLC column (e.g., Waters ACQUITY BEH C18, 2.1 × 50 mm, 1.7 µm) maintained at 40°C.
Ionization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 4.5 kV and the source temperature to 500°C.
Data Acquisition: Monitor the MRM transitions listed in Table 1.
System Suitability & Self-Validation
To guarantee the trustworthiness of the run, the system must validate itself dynamically:
Ion Ratio Verification: The peak area ratio of the Quantifier (m/z 228.1) to Qualifier 1 (m/z 108.0) must remain within ±20% of the ratio established by the neat standard. Deviations indicate co-eluting matrix interference.
Matrix Effect Assessment: Because the m/z 228.1 fragment is identical for both the labeled IS and the unlabeled drug, chromatographic baseline separation from any potential in-source fragmentation of phase II metabolites (e.g., glucuronides) is mandatory. The +8 Da shift in Q1 isolates the SIL-IS, but robust chromatography ensures absolute fidelity.
Figure 2: End-to-end LC-MS/MS experimental workflow for sample preparation and quantification.
References
Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans. Drug Metabolism and Disposition, 2013. URL:[Link]
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC International, 2019. URL:[Link]
Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study. International Journal of Analytical Chemistry, 2020. URL:[Link]
Application
solid-phase extraction techniques for Apatinib-d8 25-N-Oxide Hydrochloride
Application Note & Protocol Topic: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Bioanalysis of Apatinib-d8 25-N-Oxide Hydrochloride Abstract This application note provides a comprehensive, scientifically-g...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Bioanalysis of Apatinib-d8 25-N-Oxide Hydrochloride
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the extraction of Apatinib-d8 25-N-Oxide Hydrochloride from biological matrices, primarily human plasma. Apatinib, a potent VEGFR-2 tyrosine kinase inhibitor, undergoes significant metabolism, with pyridyl-25-N-oxidation being a key biotransformation pathway.[1][2] The resulting metabolite, Apatinib-25-N-Oxide, represents a significant circulating species, making its accurate quantification essential for comprehensive pharmacokinetic and drug metabolism studies.[3] This guide details a robust solid-phase extraction (SPE) method using a polymeric reversed-phase sorbent, designed to deliver high analyte recovery, excellent reproducibility, and minimal matrix effects, ensuring high-quality data for subsequent LC-MS/MS analysis. The causality behind each step—from sorbent selection to solvent optimization—is explained to empower researchers in adapting and troubleshooting the method.
Introduction: The Rationale for a Dedicated SPE Protocol
Apatinib is an orally administered antiangiogenic agent used in cancer therapy.[2] Like many small-molecule drugs, it is extensively metabolized by hepatic enzymes, primarily CYP3A4/5.[1] One of its major metabolites is Apatinib-25-N-Oxide (M1-6), which circulates in human plasma at concentrations approximately 32% that of the parent drug at steady-state.[1] Accurate bioanalysis of such metabolites is critical for a complete understanding of a drug's disposition, potential for drug-drug interactions, and overall safety profile.
The target analyte, Apatinib-d8 25-N-Oxide Hydrochloride, is a stable isotope-labeled internal standard, crucial for correcting for matrix effects and variability during LC-MS/MS analysis. While the deuteration does not significantly alter its chemical behavior during extraction, the N-oxide functional group and the hydrochloride salt form dictate the optimal extraction strategy.
Biological matrices like plasma are complex, containing proteins, phospholipids, salts, and other endogenous components that can interfere with analysis, causing ion suppression in the mass spectrometer and fouling the analytical column.[4] Solid-phase extraction (SPE) is a superior sample preparation technique that addresses these challenges by selectively isolating the analyte of interest, thereby concentrating it and removing interfering components.[5][6] This protocol is based on the principle of reversed-phase SPE, which separates molecules based on their hydrophobicity.[7]
Analyte Properties & Sorbent Selection: A Mechanistic Approach
Analyte Characteristics:
Parent Compound: Apatinib is a relatively hydrophobic molecule with basic functional groups (pyridine and amine moieties).
Metabolite (N-Oxide): The addition of the N-oxide group increases the polarity of the molecule compared to the parent Apatinib. However, the overall structure remains largely hydrophobic. The N-oxide can also influence the pKa of the pyridine ring.
Salt Form: As a hydrochloride salt, the analyte is readily soluble in aqueous solutions.
Sorbent Selection Rationale:
Given the hydrophobic nature of the Apatinib core structure, a polymeric reversed-phase sorbent is the logical choice. These sorbents offer high capacity and stability across a wide pH range.
We recommend Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) or a sorbent with equivalent properties. The rationale is threefold:
Broad Applicability: Oasis HLB is a water-wettable copolymer that demonstrates excellent retention for a wide spectrum of acidic, basic, and neutral compounds, making it a robust starting point for method development.[8]
High Recovery & Reproducibility: The unique hydrophilic-lipophilic balance ensures that the sorbent bed does not de-wet if it runs dry after conditioning, which is a common source of poor reproducibility with traditional silica-based C18 sorbents.
Phospholipid Removal: This class of sorbent is highly effective at removing phospholipids, a major cause of matrix-induced ion suppression in LC-MS/MS.[8][9]
An alternative for further optimization is a mixed-mode cation-exchange (MCX) sorbent . These sorbents combine reversed-phase and strong cation-exchange mechanisms.[10] This dual retention allows for a more rigorous wash step with strong organic solvents to remove neutral and acidic interferences while the basic analyte is retained by ion-exchange, potentially leading to even cleaner extracts.[11]
The SPE Workflow: A Visual Guide
The following diagram illustrates the complete, step-by-step solid-phase extraction workflow detailed in this protocol.
Caption: The complete workflow for the extraction of Apatinib-d8 25-N-Oxide.
Detailed Experimental Protocol
This protocol is designed for a standard 1 mL SPE cartridge containing approximately 30 mg of Oasis HLB sorbent. Volumes should be scaled accordingly for different cartridge sizes or 96-well plate formats.
4% Phosphoric Acid: Add 4.7 mL of 85% H₃PO₄ to 95.3 mL of deionized water.
Wash Solvent (5% Methanol in Water): Mix 5 mL of methanol with 95 mL of deionized water.
Elution Solvent (5% NH₄OH in Acetonitrile): In a fume hood, carefully add 5 mL of ammonium hydroxide to 95 mL of acetonitrile. Prepare fresh daily.
4.3. Step-by-Step Procedure
Sample Pre-treatment:
Pipette 100 µL of plasma sample into a microcentrifuge tube.
Add 100 µL of 4% phosphoric acid to the plasma.
Causality: Acidification precipitates plasma proteins and ensures that the basic nitrogen on the Apatinib metabolite is protonated, which can aid in its retention on the reversed-phase sorbent.
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
SPE Cartridge Conditioning:
Place the SPE cartridges onto the vacuum manifold.
Pipette 1 mL of Methanol into each cartridge.
Apply gentle vacuum or pressure to pass the solvent through the sorbent at a rate of 1-2 mL/min. Do not let the sorbent bed go dry.
Causality: This step solvates the polymer chains of the sorbent, "activating" the hydrophobic sites required for analyte retention.[12]
SPE Cartridge Equilibration:
Pipette 1 mL of deionized water into each cartridge.
Pass the water through at 1-2 mL/min, leaving a small layer of liquid on top of the sorbent bed to prevent it from drying.
Causality: Equilibration removes the organic conditioning solvent and prepares the sorbent to receive an aqueous sample, ensuring consistent interaction.[13]
Sample Loading:
Carefully load the supernatant (approx. 200 µL) from the pre-treated sample (Step 1) onto the conditioned and equilibrated cartridge.
Allow the sample to pass through the sorbent under gravity or very low vacuum (approx. 1 mL/min).
Causality: At this slow flow rate, the analyte has sufficient residence time to partition from the aqueous sample matrix onto the hydrophobic sorbent via van der Waals interactions.[14] Most polar, water-soluble matrix components like salts will pass through unretained.
Caption: Analyte retention on the reversed-phase sorbent.
Wash Step:
Pipette 1 mL of the Wash Solvent (5% Methanol in Water) into the cartridge.
Pass the solvent through at 1-2 mL/min.
Causality: This wash step is critical for removing weakly retained, water-soluble interferences and residual phospholipids without being strong enough to displace the more hydrophobic analyte of interest.[12] This leads to a cleaner final extract.
Elution:
Place a clean collection tube inside the manifold for each sample.
Pipette 1 mL of the Elution Solvent (5% NH₄OH in Acetonitrile) into the cartridge.
Allow the solvent to soak the sorbent bed for ~30 seconds before applying gentle vacuum to slowly elute the analyte at ~1 mL/min.
Causality: The high concentration of organic solvent (acetonitrile) disrupts the hydrophobic interactions holding the analyte to the sorbent. The addition of ammonium hydroxide neutralizes the protonated analyte, reducing its polarity and further promoting its elution into the non-polar organic solvent.[15]
Post-Elution Processing:
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of mobile phase-compatible solvent (e.g., 50:50 Acetonitrile:Water).
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Performance Characteristics & Troubleshooting
The following table summarizes the expected performance of this method. These values are based on typical results for well-developed SPE methods for small molecules in bioanalysis.[8]
Parameter
Target Value
Rationale
Analyte Recovery
> 85%
Ensures high sensitivity and accurate quantification.
Reproducibility
< 15% RSD
Demonstrates the robustness and reliability of the method.
Matrix Effect
85% - 115%
Indicates minimal ion suppression or enhancement from co-eluting matrix components.
Extract Cleanliness
> 90% Phospholipid Removal
Critical for preventing ion suppression and maintaining the longevity of the LC-MS system.[4]
Analyte broke through during loading: Sample loading flow rate was too high.
Decrease the flow rate during the loading step to ensure adequate interaction time.[17]
Analyte was lost during wash step: Wash solvent was too strong.
Decrease the percentage of organic solvent in the wash solution (e.g., from 5% to 2% methanol).
Incomplete elution: Elution solvent was too weak or insufficient volume.
Increase the organic content or add a stronger solvent. Ensure the pH modifier is appropriate to neutralize the analyte.[15] Increase the elution volume.
Poor Reproducibility
Sorbent bed dried out: Vacuum was too high or left on too long during conditioning/equilibration.
Re-condition and re-equilibrate the cartridge. Ensure a layer of solvent remains on top of the bed before sample loading.[15]
Inconsistent sample pre-treatment: pH or protein precipitation varies between samples.
Ensure accurate and consistent addition of the phosphoric acid solution and thorough vortexing.
High Matrix Effects
Insufficient removal of interferences: Wash step was not effective.
Add a second, slightly stronger wash step. Consider using a mixed-mode SPE sorbent for more orthogonal cleanup.[10]
Interferences co-elute with analyte: Elution solvent is too non-selective.
Optimize the elution solvent. Try a stepwise elution with increasing organic strength to fractionate the sample.
References
Waters Corporation. (n.d.). Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB µElution Using the 20 Bottle Approach. Waters. Retrieved from [Link]
Ding, J., et al. (2013). Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans. Drug Metabolism and Disposition, 41(6), 1195-1210. Retrieved from [Link]
Waters Corporation. (n.d.). Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. Waters. Retrieved from [Link]
Li, F., et al. (2021). Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies. Frontiers in Oncology, 11, 705561. Retrieved from [Link]
Phenomenex Inc. (n.d.). What is Solid-Phase Extraction?. Phenomenex. Retrieved from [Link]
Waters Corporation. (n.d.). Oasis Prime HLB – The Fastest way to Clean Samples. Waters. Retrieved from [Link]
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Retrieved from [Link]
Ding, J., et al. (2013). Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans. ResearchGate. Retrieved from [Link]
Waters Corporation. (n.d.). A Simplified Approach to Optimizing the Oasis PRiME HLB 2 Step Protocol to Maximize Recoveries. Waters. Retrieved from [Link]
Zhang, Y., et al. (2017). A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study. ResearchGate. Retrieved from [Link]
Welch Materials, Inc. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. C&EN. Retrieved from [Link]
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Agilent. Retrieved from [Link]
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
SCION Instruments. (2023). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]
Zhang, Q., et al. (2023). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. Journal of Pharmaceutical Analysis, 13(5), 455-472. Retrieved from [Link]
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]
Phenomenex Inc. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
precisionFDA. (n.d.). APATINIB-25-N-OXIDE. Retrieved from [Link]
Sharma, A., et al. (2022). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. ScienceScholar. Retrieved from [Link]
Friedecký, D., et al. (2016). Ultrafast Online SPE-MS/MS Method for Quantification of 3 Tyrosine Kinase Inhibitors in Human Plasma. Therapeutic Drug Monitoring, 38(6), 779-785. Retrieved from [Link]
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
Korfmacher, W. A., et al. (2007). The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation. Rapid Communications in Mass Spectrometry, 13(19), 1931-8. Retrieved from [Link]
Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Retrieved from [Link]
Li, Y., et al. (2024). MonoTip C18 pipette tip solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry enables rapid and automated therapeutic drug monitoring of tyrosine kinase inhibitors. Arabian Journal of Chemistry, 17(8), 105949. Retrieved from [Link]
Porvair Sciences. (2023). Improving sample preparation for LC-MS/MS analysis. News-Medical. Retrieved from [Link]
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters. Retrieved from [Link]
ALWSCI Technologies. (2023). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
Thappali, S. R., et al. (2018). A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis. Journal of Pharmaceutical and Biomedical Analysis, 160, 25-31. Retrieved from [Link]
Zhang, Y., et al. (2021). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Chemistry, 9, 755995. Retrieved from [Link]
Hulin, A., et al. (2014). Determination of Three Tyrosine Kinase Inhibitors and One Active Metabolite by an Identical and Validated Ultra-performance Liquid Chromatography-DAD Method in Human Plasma. ResearchGate. Retrieved from [Link]
Phenomenex Inc. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Key Reagents: Apatinib-25-N-oxide, Apatinib-d8 25-N-oxide Hydrochloride (SIL-IS)
Introduction & Mechanistic Insights
Apatinib is a highly selective, orally bioavailable tyrosine kinase inhibitor targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), widely utilized in targeted oncology therapies[1]. Following oral administration, the parent drug undergoes extensive hepatic biotransformation. This metabolic clearance is primarily driven by the cytochrome P450 enzymes CYP3A4 and CYP3A5[1].
A major circulating metabolite resulting from this pathway is Apatinib-25-N-oxide (M1-6) , formed via pyridyl-25-N-oxidation[1]. Pharmacokinetic studies indicate that the steady-state exposure of M1-6 is approximately 32% of the parent drug's exposure, making its precise quantification critical for comprehensive therapeutic drug monitoring and clinical trial evaluations[1].
Hepatic biotransformation of Apatinib into its major metabolite, Apatinib-25-N-oxide.
The Causality Behind Isotope Dilution Mass Spectrometry (IDMS)
Quantifying trace metabolites in complex biological matrices (e.g., human plasma) using LC-MS/MS is frequently compromised by matrix effects —where co-eluting endogenous lipids or proteins cause unpredictable electrospray ion suppression or enhancement[2].
To establish a self-validating analytical system, IDMS is employed. By spiking the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically, Apatinib-d8 25-N-Oxide Hydrochloride —researchers can perfectly normalize extraction recovery variations and ionization fluctuations[3]. Because the deuterated standard shares identical physicochemical properties and co-elutes exactly with the target analyte, any matrix effect suppressing the analyte will equally suppress the SIL-IS. Consequently, the peak area ratio (Analyte/IS) remains constant, ensuring absolute quantitative trustworthiness[3].
Experimental Protocols (Self-Validating System)
The following methodology outlines a validated protein precipitation workflow coupled with UPLC-MS/MS for the simultaneous extraction and quantification of Apatinib-25-N-oxide[4].
Step 1: Preparation of Reagents and Standards
Primary Stock Solutions: Dissolve Apatinib-25-N-oxide and Apatinib-d8 25-N-oxide hydrochloride in 100% methanol to achieve a concentration of 1.0 mg/mL. Store protected from light at -20°C.
Working Solutions: Dilute the primary stock of Apatinib-25-N-oxide with 50% methanol/water to create a calibration range of 1.00 ng/mL to 1000 ng/mL[5].
SIL-IS Working Solution: Dilute the Apatinib-d8 25-N-oxide stock in 50% methanol/water to a final working concentration of 50 ng/mL.
Note: This extraction method is chosen for its high throughput and minimal analyte loss, relying on the SIL-IS to correct for the relatively crude matrix cleanup.
Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
Add 10 µL of the SIL-IS working solution (50 ng/mL) to all tubes (exclude from double blanks).
Vortex for 10 seconds to ensure uniform distribution and equilibration of the isotope.
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins[4].
Vortex vigorously for 3 minutes to disrupt protein-drug binding.
Centrifuge at 14,000 rpm (4°C) for 10 minutes.
Transfer 100 µL of the clear supernatant into an autosampler vial for LC-MS/MS injection.
Step-by-step Isotope Dilution Mass Spectrometry workflow for Apatinib-25-N-oxide.
Step 3: LC-MS/MS Conditions
Chromatographic separation is achieved using a sub-2-micron C18 column (e.g., Zorbax Eclipse XDB C18, 50 mm × 4.6 mm, 1.8 μm) to ensure sharp peak shapes and rapid run times[4].
Table 1: UPLC Gradient Elution Program
Time (min)
Mobile Phase A (5 mM Ammonium Acetate + 0.1% FA)
Mobile Phase B (Acetonitrile)
Flow Rate (mL/min)
0.00
80%
20%
0.4
1.00
80%
20%
0.4
4.00
20%
80%
0.4
5.00
20%
80%
0.4
5.10
80%
20%
0.4
| 6.50 | 80% | 20% | 0.4 |
Table 2: Mass Spectrometry MRM Transitions (Positive ESI Mode)
Mechanistic Note on Fragmentation: The product ion at m/z 228.1 for the N-oxide metabolite is exactly 16 Da higher than the m/z 212.1 fragment of the parent drug, confirming that the oxidation occurs specifically at the picolyl moiety[6]. The +8 Da shift in the deuterated internal standard perfectly tracks this transition.
Data Analysis & System Validation
To ensure the trustworthiness of the data, the analytical run must be validated against standard bioanalytical guidelines (e.g., FDA/EMA). The use of the Apatinib-d8 SIL-IS ensures that matrix effects are normalized to ~100%, effectively neutralizing inter-patient plasma variability.
Table 3: Summary of Bioanalytical Validation Parameters
Ding J, Chen X, Gao Z, Dai X, Zhong D. "Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans." Drug Metabolism and Disposition, 2013.[Link]
Ding J, Chen X, Dai X, Zhong D. "Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study." Journal of Chromatography B, 2012.[Link]
Ding L, et al. "Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients." Bioanalysis, 2019.[Link]
"High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." LCGC International.[Link]
Application Note: LC-MS/MS Bioanalytical Method Validation for Apatinib-d8 25-N-Oxide in Pharmacokinetic Studies
Mechanistic Background & Rationale Apatinib is a highly potent, orally bioavailable tyrosine kinase inhibitor (TKI) that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), making it a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Background & Rationale
Apatinib is a highly potent, orally bioavailable tyrosine kinase inhibitor (TKI) that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), making it a critical therapeutic agent in oncology[1]. In humans, Apatinib undergoes extensive hepatic biotransformation primarily mediated by the CYP3A4/5 enzymes[2]. A major metabolic pathway is pyridyl-25-N-oxidation, which yields Apatinib-25-N-oxide (designated as metabolite M1-6)[3]. The steady-state exposure of M1-6 represents approximately 32% of the parent drug's exposure, necessitating its accurate quantification to establish comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiles[2][3].
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the quantification of M1-6 from biological matrices (e.g., human plasma) is frequently compromised by matrix effects. Endogenous components, particularly phospholipids, co-elute with the analyte and cause unpredictable ion suppression or enhancement during electrospray ionization (ESI)[4]. To counteract this, the integration of a stable isotope-labeled internal standard (SIL-IS) is scientifically mandatory.
The Causality of the SIL-IS: Apatinib-d8 25-N-Oxide incorporates eight deuterium atoms, resulting in a +8 Da mass shift[5]. This mass differential completely eliminates isotopic cross-talk with the native M1-6 metabolite. Because the SIL-IS shares absolute physicochemical parity and identical chromatographic retention behavior with the target analyte, it experiences the exact same matrix suppression and extraction losses. By normalizing the analyte's mass spectral response to the SIL-IS, the method mathematically nullifies matrix effects, ensuring absolute quantitative fidelity[5].
Regulatory Landscape: ICH M10 & FDA Harmonization
To ensure data reliability for global regulatory submissions, this bioanalytical method must be validated in strict adherence to the ICH M10 Guideline (2022) and the FDA Bioanalytical Method Validation Guidance (2018) [6][7]. The ICH M10 framework serves to harmonize global standards, ensuring that methods used in pivotal clinical and nonclinical studies are robust, reproducible, and scientifically sound[8][9].
Under these guidelines, a full validation for chromatographic assays must comprehensively evaluate selectivity, specificity, matrix effect, calibration curve range (LLOQ to ULOQ), accuracy, precision, carryover, dilution integrity, and stability[9].
Experimental Design: The Causality Behind the Method
Sample Preparation (Protein Precipitation): While Solid Phase Extraction (SPE) provides excellent baseline purity, a highly optimized Protein Precipitation (PPT) protocol is utilized here to meet the high-throughput demands of clinical PK analysis[10]. By using acetonitrile acidified with 0.1% formic acid, plasma proteins are rapidly denatured while the N-oxide moiety is maintained in a protonated state, maximizing extraction recovery. The inherent matrix effects of PPT are fully corrected by the Apatinib-d8 SIL-IS.
Chromatography: A sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) is employed. A gradient elution resolving the N-oxide from the parent Apatinib and other hydroxylated metabolites is critical to prevent in-source fragmentation artifacts that could skew quantification[4].
Mass Spectrometry: Detection is executed in ESI positive mode using Multiple Reaction Monitoring (MRM). High-resolution mass spectrometry data indicates that oxidation occurs at the picolyl moiety[4]. Consequently, the MRM transition for native Apatinib 25-N-oxide is monitored at m/z 416.2 → 228.1, while the Apatinib-d8 25-N-oxide SIL-IS is monitored at the +8 Da shifted transition of m/z 424.2 → 236.1[4][5].
Step-by-step LC-MS/MS sample preparation and analysis workflow.
Step-by-Step Validation Protocol (The Self-Validating System)
To guarantee trustworthiness, the analytical run is architected as a Self-Validating System . The sequence is designed so that the instrument inherently verifies its own suitability, proves the absence of carryover, and continuously monitors intra-run accuracy. If the bracketing Quality Control (QC) samples fail, the system automatically invalidates the bracketed unknown samples, preventing the reporting of false PK data[6][9].
Self-validating analytical run sequence ensuring continuous data integrity.
Protocol Execution:
Preparation of Calibrators and QCs:
Prepare separate stock solutions of Apatinib 25-N-Oxide and Apatinib-d8 25-N-Oxide in LC-MS grade methanol. Spike blank human plasma to generate a minimum of 6 non-zero calibration standards (e.g., 1 to 5000 ng/mL) and QC samples at four distinct levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC)[9][10].
Extraction Procedure:
Aliquot 50 µL of plasma (blank, calibrator, QC, or unknown) into a 96-well collection plate.
Add 10 µL of the SIL-IS working solution (Apatinib-d8 25-N-Oxide, 500 ng/mL) to all wells except the double-blank.
Add 150 µL of Acetonitrile containing 0.1% Formic Acid to precipitate proteins.
Vortex aggressively for 5 minutes at 1000 rpm, followed by centrifugation at 4000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality note: Aqueous dilution matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") during injection.
LC-MS/MS Analysis:
Inject 5 µL onto the UHPLC system. Run a 3-minute gradient from 10% to 90% Mobile Phase B (Acetonitrile + 0.1% FA) against Mobile Phase A (Water + 0.1% FA).
Quantitative Acceptance Criteria & Data Presentation
All validation parameters must be evaluated against the stringent acceptance criteria defined by the FDA and ICH M10 guidelines. The quantitative requirements are summarized below:
Table 1: ICH M10 & FDA Quantitative Acceptance Criteria for Apatinib 25-N-Oxide
Validation Parameter
Experimental Methodology
Acceptance Criteria (ICH M10 / FDA)
Selectivity & Specificity
Analyze 6 independent lots of blank human plasma.
Interfering peak area ≤20% of the LLOQ for the analyte; ≤5% for the SIL-IS[7][9].
Calibration Curve
Minimum 6 non-zero standards; linear regression with 1/x² weighting.
Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ)[7][9].
Accuracy & Precision
4 QC levels (LLOQ, LQC, MQC, HQC) analyzed in 6 replicates across 3 runs.
Intra- and Inter-run CV ≤15% (≤20% at LLOQ); Mean Bias within ±15% (±20% at LLOQ)[6][9].
Matrix Effect
Calculate IS-normalized Matrix Factor (MF) across 6 plasma lots.
The Coefficient of Variation (CV) of the IS-normalized MF must be ≤15%[9].
Carryover
Inject blank matrix immediately following the ULOQ standard.
Peak area in blank must be ≤20% of the LLOQ; ≤5% of the SIL-IS response[9].
Mean concentration of stability QCs must remain within ±15% of nominal concentration[6][9].
References
[2] Apatinib – Knowledge and References. Taylor & Francis. Available at: [Link]
[1] Apatinib: a promising oral antiangiogenic agent in the treatment of multiple solid tumors. Portico. Available at: [Link]
[3] Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans. PubMed (NIH). Available at: [Link]
[8] ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. Bioanalysis Zone. Available at: [Link]
[10] A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]
[6] Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation (ICH). Available at: [Link]
[7] Bioanalytical Method Validation - Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at: [Link]
[4] High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Available at: [Link]
[9] M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
Technical Support Center: Troubleshooting Apatinib-d8 25-N-Oxide ESI-MS Analysis
Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for analytical scientists and pharmacokineticists facing low ionization efficiency and signal instability when quantifying A...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for analytical scientists and pharmacokineticists facing low ionization efficiency and signal instability when quantifying Apatinib-d8 25-N-Oxide , the stable isotope-labeled internal standard for Apatinib's major circulating metabolite (M1-6)[1].
Because Apatinib is extensively metabolized via pyridyl-25-N-oxidation[1], accurate quantification of this metabolite is critical for clinical and pharmacokinetic profiling. However, N-oxides present unique thermodynamic challenges in Electrospray Ionization (ESI). This guide provides field-proven, mechanistically grounded solutions to resolve these issues.
Part 1: Mechanistic Insight into N-Oxide Ionization Failures
Before adjusting instrument parameters, it is critical to understand why Apatinib-d8 25-N-Oxide exhibits poor signal intensity. The issue is rarely a lack of initial ionization; rather, it is the premature destruction of the ion before it reaches the first quadrupole.
The N-O dative bond on the picolyl moiety of Apatinib 25-N-oxide is highly susceptible to In-Source Fragmentation (ISF) [2]. When subjected to the high thermal energy of the desolvation gas or the electrical acceleration in the ion source region, the protonated molecular ion
[M+H]+
rapidly degrades. This degradation typically manifests as the neutral loss of an oxygen atom (
−16 Da
) to form a pseudo-parent ion, or the loss of a hydroxyl radical (
−17 Da
) to form a radical cation[2][3]. Consequently, the intact precursor ion signal is drastically depleted, leading to artificially low ionization efficiency and compromised quantification.
Figure 1: Mechanistic pathway of in-source fragmentation for Apatinib-d8 25-N-Oxide in ESI-MS.
Part 2: Expert Q&A & Troubleshooting Guide
Q1: I am observing a very weak
[M+H]+
signal for Apatinib-d8 25-N-Oxide, but a massive peak at
[M+H−16]+
. Is my standard degraded?
A: While standard degradation is possible, this is the classic signature of In-Source Fragmentation (ISF) . The ESI source is stripping the oxygen atom off the picolyl N-oxide moiety before the ions enter the mass analyzer[2][3]. To verify this, infuse your standard directly and lower the desolvation temperature by 150°C. If the
[M+H]+
signal increases while the
[M+H−16]+
signal decreases, your standard is intact, but your source parameters are too harsh.
Q2: How do I balance desolvation efficiency with the thermal lability of the N-oxide?
A: You must decouple thermal energy from kinetic energy. Standard peptide or small-molecule methods often use desolvation temperatures between 500°C–600°C[4]. For Apatinib-d8 25-N-Oxide, this is catastrophic.
Action: Lower the source/desolvation temperature to 300°C–350°C .
Compensation: To prevent poor droplet desolvation (which also causes low signal), increase the desolvation gas flow rate (e.g., Nitrogen) to its upper operational limit (e.g., 1000–1200 L/hr) and ensure the nebulizer gas is optimized. This relies on pneumatic shearing rather than brute thermal energy to evaporate the solvent.
Q3: What mobile phase additives are optimal for this compound?
A: Apatinib 25-N-oxide is a weak base. To maximize the formation of
[M+H]+
in positive ESI mode, the mobile phase must be acidic.
Recommendation: Use 0.1% Formic Acid in both aqueous and organic phases.
Avoid: High concentrations of Ammonium Acetate or Ammonium Formate (>5 mM). N-oxides have a high propensity to form sodium
[M+Na]+
or ammonium
[M+NH4]+
adducts, which splits the ion current and reduces the intensity of the target
[M+H]+
precursor. Furthermore, N-oxides are prone to dimerization
[2M+H]+
at high concentrations; maintaining a highly protic environment helps suppress dimer formation[5].
Q4: Does the choice of organic modifier (Methanol vs. Acetonitrile) matter for N-oxides?
A: Yes. Acetonitrile (MeCN) is aprotic and often yields narrower chromatographic peaks, but Methanol (MeOH) is protic and generally supports better ionization efficiency for basic N-oxides in ESI+. If you are suffering from low signal, switching the organic modifier from MeCN to MeOH can provide a 2- to 5-fold increase in the intact precursor signal, as the protic nature of methanol stabilizes the protonated N-oxide during the droplet fission process.
Part 3: Quantitative Optimization Data
The following table summarizes the expected causality between instrument parameters and the survival rate of the Apatinib-d8 25-N-Oxide precursor ion.
Table 1: Effect of Source Parameters on Apatinib-d8 25-N-Oxide Ionization
Parameter
Setting
Impact on
[M+H]+
Impact on
[M+H−16]+
(ISF)
Causality / Rationale
Desolvation Temp
550°C
Very Low
Very High
High thermal energy breaks the labile N-O dative bond.
Desolvation Temp
350°C
Optimal
Low
Preserves the N-O bond while allowing sufficient solvent evaporation.
Cone Voltage / DP
> 60 V
Low
High
High kinetic acceleration in the intermediate pressure region causes collisional activation and fragmentation.
Cone Voltage / DP
20 - 30 V
Optimal
Low
Gentle ion transfer prevents premature fragmentation.
Mobile Phase Additive
10 mM
NH4OAc
Moderate
Low
Promotes competitive formation of
[M+NH4]+
adducts, reducing the target precursor intensity.
Mobile Phase Additive
0.1% Formic Acid
Optimal
Low
Abundant protons drive the equilibrium entirely toward the
[M+H]+
species.
Part 4: Self-Validating Experimental Protocol
To establish a robust, high-sensitivity MRM method for Apatinib-d8 25-N-Oxide, execute the following step-by-step methodology. This protocol is designed to be self-validating by actively measuring the artifact (ISF) against the target.
Step 1: Preparation of Tuning Solutions
Prepare a 100 ng/mL solution of Apatinib-d8 25-N-Oxide in 50:50 Water:Methanol containing 0.1% Formic acid. Note: Do not use older stock solutions, as N-oxides can degrade back to the parent amine under prolonged UV exposure or heat.
Step 2: Setup of Dual-Monitoring MRM / SIM
Configure the mass spectrometer to monitor three specific masses simultaneously during continuous infusion (10 µL/min):
Target Precursor:
[M+H]+
(approx. m/z 422.2)
ISF Product 1:
[M+H−16]+
(approx. m/z 406.2)
ISF Product 2:
[M+H−17]+
(approx. m/z 405.2)
Step 3: Thermal Ramping (Desolvation Temperature)
Set the Desolvation Temperature to 550°C. Record the ratio of (Target) / (ISF 1 + ISF 2).
Decrease the temperature in 50°C decrements down to 250°C.
Validation Check: The optimal temperature is the point where the Target signal reaches its absolute maximum before overall signal drops due to poor desolvation (typically around 300°C–350°C).
Ramp the Cone Voltage / Declustering Potential from 10 V to 100 V.
Validation Check: Select the lowest voltage that provides maximum transmission of the Target without increasing the ISF 1 signal.
Step 5: Collision Energy (CE) Optimization
Once the intact precursor is stabilized in the source, optimize the CE for the MS/MS transitions. For Apatinib N-oxides, the primary diagnostic fragment involves the cleavage of the nicotinamide amide bond, yielding an oxidized picolyl fragment[2].
Figure 2: Self-validating workflow for optimizing ESI-MS parameters to prevent N-oxide degradation.
References
Ding, J., et al. (2013). Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans. ResearchGate. Available at:[Link]
LCGC International. (2015). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Available at:[Link]
Gachumi, G., et al. (2020). Fast Quantification Without Conventional Chromatography. University of Saskatchewan Harvest. Available at:[Link]
Frontiers in Pharmacology. (2022). Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats. Available at:[Link]
ResearchGate. (2026). Identification of hydrolytic and isomeric N-oxide degradants by on line LC–ESI–MS/MS. Available at:[Link]
Technical Support Center: Optimizing Mobile Phase Gradients for Apatinib-d8 25-N-Oxide Hydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical process of optimizing mobile phase gradients for the analysis of Apatinib-d8 25-N-Oxide Hy...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical process of optimizing mobile phase gradients for the analysis of Apatinib-d8 25-N-Oxide Hydrochloride by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a deuterated metabolite of Apatinib, a potent VEGFR-2 inhibitor, its accurate quantification is paramount for pharmacokinetic and drug metabolism studies.[1][2][3] This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phases for analyzing Apatinib and its metabolites?
A common and effective starting point for reversed-phase LC-MS/MS analysis of Apatinib and its metabolites involves an aqueous mobile phase (A) and an organic mobile phase (B).[4]
Mobile Phase A (Aqueous): HPLC-grade water with an additive to control pH and improve peak shape. Typically, 0.1% formic acid or a buffer system like 5-10 mM ammonium formate or ammonium acetate is used.[5][6] These additives are volatile, making them ideal for LC-MS applications.[7]
Mobile Phase B (Organic): Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and superior UV transparency, though methanol can offer different selectivity.
A typical starting point would be 0.1% formic acid in water for mobile phase A and acetonitrile for mobile phase B.[4]
Q2: Why is a gradient elution necessary for this analysis?
Gradient elution, where the proportion of the organic mobile phase is increased over time, is crucial for analyzing samples containing compounds with a range of polarities, such as a parent drug and its metabolites.[8] An isocratic elution (constant mobile phase composition) might either fail to elute highly retained compounds in a reasonable time or cause poorly retained compounds to elute too quickly with no separation from the solvent front. A gradient allows for the effective separation of analytes with different hydrophobicities, resulting in sharper peaks and shorter overall run times.[8][9]
Q3: What is the role of Apatinib-d8 25-N-Oxide Hydrochloride as an internal standard?
Apatinib-d8 25-N-Oxide Hydrochloride is a stable isotope-labeled (SIL) internal standard (IS).[2][10] In quantitative bioanalysis, an SIL-IS is the gold standard. It is chemically identical to the analyte but has a higher mass due to the deuterium atoms. Because it behaves almost identically to the analyte during sample extraction, chromatography, and ionization, it can accurately correct for variations in sample preparation recovery and matrix effects, which is a major source of variability in LC-MS/MS analysis. This is a core principle of robust bioanalytical method validation as outlined by regulatory bodies like the FDA.[11][12]
Q4: What are the most common additives used in the mobile phase and why?
The most common additives for LC-MS analysis of small molecules like Apatinib are formic acid, ammonium formate, and ammonium acetate.
Formic Acid (FA): Typically used at 0.1%, it lowers the mobile phase pH. For basic compounds like Apatinib, a low pH ensures the molecule is consistently protonated (ionized), which leads to better retention on C18 columns and improved peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[13][14]
Ammonium Formate (AF) / Ammonium Acetate (AA): These are buffer salts that also help control pH and are highly volatile. They can improve peak shape, especially for basic compounds, by increasing the ionic strength of the mobile phase, which can mask silanol interactions.[15][16] In some cases, a combination of formic acid and ammonium formate can provide the benefits of both, offering good peak shape and high ionization efficiency in the mass spectrometer.[17]
In-Depth Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable protocols.
Issue 1: My analyte peak is tailing or fronting severely.
Question: I'm observing significant peak asymmetry (tailing or fronting) for Apatinib-d8 25-N-Oxide. How can I achieve a symmetrical, Gaussian peak shape?
Answer: Peak asymmetry is a common problem that compromises integration accuracy and reduces resolution.[18] The cause can be chemical or physical.[19]
Causality and Strategy:
Peak Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica packing.[13][20] It can also result from column overload or using an injection solvent that is too strong.[19]
Peak Fronting is typically a sign of column overload (injecting too much mass or volume) or a mismatch between the injection solvent and the initial mobile phase.[19][20]
Troubleshooting Workflow:
Caption: Troubleshooting logic for peak asymmetry issues.
Step-by-Step Protocol: Optimizing Mobile Phase pH
Baseline Experiment: Prepare mobile phase A (0.1% Formic Acid in Water) and B (Acetonitrile). Run your current gradient method and record the peak asymmetry factor (also known as the tailing factor). A value of 1.0 is perfectly symmetrical. The acceptable range is typically 0.8 - 1.5.[18]
Introduce a Buffer: Prepare a new mobile phase A consisting of 10 mM Ammonium Formate with 0.1% Formic Acid in Water. The formic acid ensures a low pH, while the ammonium formate increases ionic strength.
Equilibrate and Test: Thoroughly flush your LC system and column with the new mobile phase A. Equilibrate the column with the initial gradient conditions for at least 10-15 column volumes.
Analyze: Inject the same sample and run the identical gradient program.
Compare Results: Evaluate the peak shape and asymmetry factor. The addition of ammonium formate often significantly reduces tailing for basic compounds.[15][16]
Issue 2: My retention time is shifting between injections.
Question: The retention time for my analyte is unstable from run to run, making quantification unreliable. What is causing this and how do I fix it?
Answer: Retention time stability is a critical parameter for method robustness and is a key part of system suitability testing (SST).[21][22] Drifting retention times often point to issues with column equilibration, mobile phase preparation, or hardware.[23]
Causality and Strategy:
Insufficient Equilibration: The most common cause in gradient elution. If the column is not fully returned to the initial mobile phase conditions before the next injection, the starting point for the separation will be inconsistent.[24]
Mobile Phase Issues: Inconsistent mobile phase composition due to poor mixing, evaporation of the organic component, or degradation of additives can cause drift.[23]
Hardware Fluctuation: Inconsistent pump performance (flow rate) or temperature fluctuations in the column oven will directly impact retention time.[23]
Data-Driven Approach to Diagnosis:
Symptom
Potential Cause
Diagnostic Step
Retention time consistently decreases over a batch.
Insufficient column equilibration time.
Increase the post-run equilibration time in your gradient program by 5 column volumes and re-run.
Sudden, random shifts in retention time.
Pump malfunction (check valves, leaks).
Monitor the pump pressure trace for unusual fluctuations. Perform a pump flow rate accuracy test.
Gradual drift over several days.
Mobile phase degradation or evaporation.
Prepare fresh mobile phase daily. Keep solvent bottles loosely capped to prevent vacuum but minimize evaporation.
Consistent but different RT on another system.
Different system dwell volumes.
Measure and account for the gradient delay volume between instruments.[24]
Protocol: Ensuring Adequate Column Equilibration
Calculate Column Volume (Vc): Vc (in mL) = π * (column radius in cm)² * (column length in cm) * 0.68 (for porous particles).
Example for a 2.1 mm x 50 mm column: Vc ≈ 3.14 * (0.105 cm)² * 5.0 cm * 0.68 ≈ 0.12 mL.
Set Equilibration Time: A robust method should have a post-run equilibration period of at least 10-15 column volumes.
Example: For a flow rate of 0.4 mL/min, 10 column volumes is (10 * 0.12 mL) / 0.4 mL/min = 3.0 minutes.
Verify with Overlayed Chromatograms: Inject 3-5 blank samples consecutively. Overlay the chromatograms. The baseline should be perfectly stable and overlapping at the start of each run. If it is drifting, the equilibration time is still insufficient.
Issue 3: I have poor sensitivity and cannot reach my desired LLOQ.
Question: The signal for Apatinib-d8 25-N-Oxide is too low, and I'm struggling to meet the required Lower Limit of Quantification (LLOQ). How can I improve the MS signal by modifying the gradient?
Answer: Low sensitivity can be an issue of poor ionization in the MS source or poor chromatography. The mobile phase composition directly influences both.
Causality and Strategy:
Suboptimal pH: Electrospray ionization (ESI), typically used for this analysis, is highly sensitive to the pH of the solution entering the source. For a basic compound, a low pH mobile phase (like one with formic acid) promotes the formation of the protonated molecule [M+H]+, which is often the most abundant ion, leading to a stronger signal.[14]
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, suppressing its signal. Modifying the gradient to better resolve the analyte from the matrix is key.
Poor Peak Focusing: If the initial percentage of organic solvent in the gradient is too high, the analyte may not "focus" at the head of the column, leading to a broad, low-intensity peak.
overcoming solubility issues with Apatinib-d8 25-N-Oxide Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting formulation and assay development for complex small molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting formulation and assay development for complex small molecules.
Apatinib-d8 25-N-Oxide Hydrochloride is a highly specialized stable isotope-labeled standard[1]. It is primarily used as an internal standard for the LC-MS/MS quantification of Apatinib’s primary hepatic metabolite in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies[2][3]. While the hydrochloride salt form is intended to improve aqueous dissolution, the molecule retains a bulky, highly lipophilic core (cyanocyclopentyl and pyridine rings). Furthermore, the N-oxide moiety introduces a strong hydrogen-bond acceptor that can paradoxically lead to the formation of insoluble hydrates in certain buffers.
This guide provides field-proven, self-validating protocols to overcome solvent crashes, aggregation, and precipitation issues when working with this compound.
Visualizing the Troubleshooting Workflow
Workflow for diagnosing and resolving Apatinib-d8 N-oxide solubility issues.
FAQ 1: Primary Stock Preparation & Storage
Q: Why does my 10 mM stock solution of Apatinib-d8 25-N-Oxide HCl appear cloudy or precipitate upon storage at -20°C?
The Causality: The primary culprit is moisture contamination. Dimethyl sulfoxide (DMSO) is highly hygroscopic. When a DMSO stock vial is repeatedly opened in a humid laboratory environment, it rapidly absorbs atmospheric water. Because the Apatinib core is practically insoluble in water, even a 2-5% water content in your DMSO can drastically reduce the solubility limit of the N-oxide metabolite, leading to micro-precipitation[4]. Additionally, the N-oxide oxygen can form stable, insoluble hydrate lattices at low temperatures.
The Solution: Always use fresh, anhydrous DMSO. If precipitation has already occurred, do not discard the vial. Use sonication and gentle warming (up to 37°C in a water bath) to disrupt the crystalline lattice and restore the solution before use[5].
FAQ 2: Aqueous Buffer Dilution for In Vitro Assays
Q: When I dilute my DMSO stock into PBS (pH 7.4) for cell culture assays, I get immediate precipitation. How do I prevent this "solvent crash"?
The Causality: This is a classic "solvent crash" caused by a rapid shift in the dielectric constant of the medium. The hydrochloride salt dissociates in the aqueous buffer, leaving the highly lipophilic Apatinib-d8 N-oxide free base exposed to a polar environment. In pure PBS, the solubility of Apatinib derivatives is notoriously poor (often <0.25 mg/mL)[6].
The Solution: To prevent aggregation, you must lower the thermodynamic barrier to solvation. This is achieved by creating an intermediate dilution step using a carrier protein that forms a hydrophobic pocket for the drug before it encounters the bulk aqueous phase.
Self-Validating Protocol: Step-by-Step In Vitro Dilution
Preparation : Warm the 10 mM Apatinib-d8 25-N-Oxide HCl DMSO stock to room temperature. Ensure it is completely clear.
Intermediate Dilution : Dilute the stock 1:10 into an intermediate solvent containing 10% Tween-80 in DMSO.
Validation Checkpoint: Hold the tube to the light; the solution must remain optically clear with no Tyndall effect (light scattering).
Protein Binding : Slowly add the intermediate solution dropwise into pre-warmed (37°C) cell culture medium containing at least 10% Fetal Bovine Serum (FBS) or 0.5% Bovine Serum Albumin (BSA), vortexing continuously. The proteins instantly bind the free drug, preventing nucleation.
Final Adjustment : Adjust to the final assay concentration. Ensure the final DMSO concentration does not exceed 0.1-0.5% (v/v) to prevent solvent-induced cytotoxicity[7].
FAQ 3: In Vivo Formulation for PK Studies
Q: What is the most reliable vehicle for formulating Apatinib-d8 25-N-Oxide HCl for oral gavage (PO) or intravenous (IV) administration in rodents?
The Causality: For in vivo studies, the formulation must maintain the drug in solution not just in the vial, but also upon introduction into the physiological environment (blood or GI tract). A widely validated formulation for Apatinib utilizes a co-solvent system of DMSO, PEG300, Tween-80, and Saline[4][5]. DMSO acts as the primary solvent, PEG300 bridges the polarity gap, and Tween-80 forms micelles that encapsulate the hydrophobic N-oxide core.
Self-Validating Protocol: Step-by-Step In Vivo Formulation
Solubilization : Add 100 µL of a 25.0 mg/mL DMSO stock solution into a clean glass vial.
Co-solvent Addition : Add 400 µL of PEG300 to the DMSO stock. Vortex vigorously for 30 seconds.
Validation Checkpoint: The solution must be perfectly clear. If cloudy, do not proceed; warm to 37°C until clear.
Surfactant Addition : Add 50 µL of Tween-80. Vortex for 30 seconds to ensure homogeneous micelle distribution.
Aqueous Phase Addition : Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing or sonicating. Order of addition is critical; adding saline too early will cause irreversible precipitation.
Final Verification : The resulting 1 mL solution (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) should be a clear, homogeneous solution suitable for immediate dosing[5].
Quantitative Data: Solubility Summary Table
To assist in formulation planning, the following table summarizes the solubility limits of Apatinib-d8 25-N-Oxide HCl across various solvent systems based on standard tyrosine kinase inhibitor (TKI) profiling[4][5][6].
Solvent System
Max Solubility (approx.)
Visual State
Recommended Application
Anhydrous DMSO
≥ 50.0 mg/mL
Clear, colorless to pale yellow
Primary Stock Storage (-20°C)
100% PBS (pH 7.4)
< 0.1 mg/mL
Cloudy, rapid precipitation
Not Recommended
1:1 DMSO : PBS
~ 0.25 mg/mL
Clear initially, precipitates >24h
Short-term analytical use
10% DMSO / 90% Corn Oil
≥ 2.5 mg/mL
Clear, viscous
Oral (PO) dosing in rodents
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
≥ 2.5 mg/mL
Clear, homogeneous
IV or PO dosing in rodents
Visualizing the Mechanism: Why Track the N-Oxide?
Apatinib is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[6][8]. During hepatic metabolism, the pyridine ring is oxidized by CYP450 enzymes to form the 25-N-Oxide metabolite. Using the deuterated standard (Apatinib-d8 25-N-Oxide) allows researchers to accurately quantify this metabolite via LC-MS/MS without interference from endogenous compounds or the parent drug, ensuring precise pharmacokinetic mapping of the VEGFR2 inhibition pathway[2].
Mechanism of Apatinib VEGFR2 inhibition and d8-N-Oxide standard in LC-MS/MS.
Spandidos Publications. "Apatinib suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways". International Journal of Oncology. URL:[Link]
National Institutes of Health (PMC). "Apatinib induces endoplasmic reticulum stress-mediated apoptosis and autophagy and potentiates cell sensitivity to paclitaxel...". Cell Death & Disease. URL:[Link]
improving signal-to-noise ratio for Apatinib-d8 25-N-Oxide Hydrochloride detection
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for analytical scientists, pharmacokineticists, and drug development professionals facing signal-to-noise ratio (SNR...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for analytical scientists, pharmacokineticists, and drug development professionals facing signal-to-noise ratio (SNR) challenges when quantifying Apatinib-d8 25-N-Oxide Hydrochloride.
Apatinib is a potent VEGFR-2 tyrosine kinase inhibitor, and its 25-N-oxide is a primary circulating metabolite[1]. Apatinib-d8 is the gold-standard stable isotope-labeled (SIL) internal standard used to ensure quantitative rigor during therapeutic drug monitoring and pharmacokinetic profiling[2]. However, N-oxide metabolites present unique mass spectrometry challenges—namely thermal lability, in-source reduction, and severe susceptibility to matrix effects.
This guide provides a mechanistic framework to diagnose, troubleshoot, and permanently resolve low SNR issues for this specific analyte.
Diagnostic Workflow
Before altering your methodology, use the following logical decision tree to isolate the root cause of your SNR degradation.
Diagnostic workflow for troubleshooting low SNR in Apatinib-d8 25-N-Oxide LC-MS/MS detection.
Q1: Why am I seeing a massive peak at m/z 406.2 instead of my expected m/z 422.2 for Apatinib-d8 25-N-Oxide?Causality: You are observing in-source fragmentation (thermal degradation). N-oxides are highly thermally labile. When the electrospray ionization (ESI) source temperature is too high, or the declustering potential (DP) is too aggressive, the N-O bond cleaves before the ion enters the first quadrupole (Q1). This reduces the Apatinib-d8 25-N-oxide (m/z 422.2) back to the parent Apatinib-d8 amine (m/z 406.2) or causes the loss of a hydroxyl radical (-17 Da)[1].
Solution: Decouple desolvation from ion transmission. Lower your ESI source temperature (e.g., from 500°C to 350°C) and reduce the DP/Cone Voltage by 40-50%. You will sacrifice some overall desolvation efficiency, but the preservation of the intact m/z 422.2 precursor will net a significantly higher absolute SNR.
Q2: My peak shape is broad and the signal is suppressed, even with pure standards. Should I change my mobile phase?Causality: Yes. Apatinib and its N-oxide are basic compounds. Standard LC-MS/MS mobile phases (like 0.1% formic acid) keep the silanol groups on reversed-phase columns protonated, but can sometimes lead to secondary interactions or poor droplet partitioning for highly polar N-oxides during ESI.
Solution: Switch to an alkaline mobile phase. Studies on N-oxide quantification have demonstrated that using 10 mM ammonium carbonate (pH ~9.0) with acetonitrile can improve SNR by up to 3.3-fold compared to acidic conditions[3]. The alkaline environment improves peak symmetry and enhances the surface activity of the N-oxide in the ESI droplet, driving better ionization efficiency.
Q3: How do I definitively diagnose if my low SNR is caused by matrix effects from plasma?Causality: Endogenous phospholipids in plasma co-elute with polar metabolites and compete for charge in the ESI droplet, leading to severe ion suppression[4].
Solution: Perform a post-column infusion experiment. Continuously infuse a pure standard of Apatinib-d8 25-N-Oxide into the MS while injecting a blank plasma extract (prepared via your current method) into the LC. If you see a sudden dip in the baseline MS signal at the retention time of your N-oxide, you have a matrix suppression zone. You must switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE).
Standardized Experimental Protocols
Protocol A: Solid Phase Extraction (SPE) for Matrix Decontamination
To eliminate phospholipid-induced ion suppression, replace standard protein precipitation with a polymeric reversed-phase SPE workflow (e.g., Oasis HLB).
Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.
Loading: Dilute 100 µL of plasma (containing Apatinib-d8 25-N-Oxide) with 300 µL of 4% Phosphoric Acid in water. Load the mixture onto the cartridge at a flow rate of 1 mL/min. (Causality: Acidification disrupts protein binding, ensuring the N-oxide freely interacts with the sorbent).
Washing: Wash with 1.0 mL of 5% Methanol in Water to elute polar endogenous salts. Apply high vacuum for 2 minutes to dry the cartridge.
Elution: Elute the analyte using 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v) containing 2% Ammonium Hydroxide.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of your initial mobile phase.
Self-Validation Check: Calculate the Matrix Factor (MF). Spike a known concentration of Apatinib-d8 25-N-Oxide into a post-extracted blank sample and compare its peak area to a neat standard in solvent. An MF between 0.85 and 1.15 validates that ion suppression has been successfully eliminated[4].
Protocol B: LC-MS/MS Parameter Tuning for N-Oxide Preservation
Optimize the MS parameters to prevent thermal degradation of the N-oxide moiety.
Syringe Infusion: Infuse a 100 ng/mL neat solution of Apatinib-d8 25-N-Oxide directly into the MS source at 10 µL/min.
Precursor Optimization: Set Q1 to scan from m/z 400 to 430. Gradually lower the Declustering Potential (DP) from 100 V down to 30 V. Lock the DP at the voltage where m/z 422.2 is maximized and m/z 406.2 is minimized.
Temperature Ramping: Connect the LC flow (at your target flow rate, e.g., 0.4 mL/min) to the MS via a T-junction. Ramp the ESI Source Temperature (TEM) from 300°C to 550°C in 50°C increments.
Self-Validation Check: Monitor the ratio of m/z 422.2 (intact N-oxide) to m/z 406.2 (in-source fragmented amine). The system is validated for N-oxide analysis only when the 422.2/406.2 intensity ratio strictly exceeds 10:1. If the ratio drops below this threshold, your source temperature is too hot.
Quantitative Data & Parameter Optimization Summary
The following table summarizes the paradigm shift required to optimize SNR for Apatinib-d8 25-N-Oxide compared to standard basic-drug protocols.
Comparative Bioanalytical Guide: Apatinib-d8 25-N-Oxide Hydrochloride vs. Non-Deuterated Standard
The Bioanalytical Challenge of N-Oxide Metabolites Apatinib is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) that selectively targets VEGFR-2, widely utilized in the treatment of advanced gastric cancer a...
Author: BenchChem Technical Support Team. Date: April 2026
The Bioanalytical Challenge of N-Oxide Metabolites
Apatinib is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) that selectively targets VEGFR-2, widely utilized in the treatment of advanced gastric cancer and other solid tumors . During human biotransformation, Apatinib is extensively metabolized primarily by the hepatic CYP3A4/5 enzymes. One of its major circulating metabolites is Apatinib 25-N-Oxide (M1-6) , formed via pyridyl-25-N-oxidation .
Quantifying Apatinib and its N-oxide metabolite in biological matrices (e.g., plasma, urine, feces) presents two severe bioanalytical challenges:
Ex Vivo Reduction: N-oxide metabolites are highly susceptible to degradation and reduction back to the parent drug during sample preparation. This is particularly problematic in hemolyzed plasma, where iron and blood components act as active reducing agents .
In-Source Fragmentation: During Electrospray Ionization (ESI) in LC-MS/MS, N-oxides frequently lose an oxygen atom (
−16 Da
), yielding a mass fragment identical to the parent drug. If not chromatographically resolved, this causes a massive overestimation of the parent Apatinib concentration .
To create a self-validating, robust assay, researchers must utilize a Stable Isotope-Labeled Internal Standard (SIL-IS). This guide provides a comparative analysis and validated workflow using Apatinib-d8 25-N-Oxide Hydrochloride against its non-deuterated counterpart.
Metabolic Pathway Visualization
CYP3A4/5-mediated biotransformation of Apatinib into its 25-N-Oxide metabolite.
Comparative Analysis: Deuterated vs. Non-Deuterated Standards
When developing an LC-MS/MS assay, the choice of internal standard dictates the reliability of the quantitative data. Using a generic structural analog is insufficient for N-oxides due to unpredictable matrix effects and recovery variations.
Physicochemical and Analytical Comparison
Feature
Non-Deuterated Apatinib 25-N-Oxide
Apatinib-d8 25-N-Oxide (SIL-IS)
Role in Assay
Target Analyte / Calibration Standard
Internal Standard (SIL-IS)
Molecular Formula
C24H25Cl2N5O2 (Dihydrochloride)
C24H17D8Cl2N5O2 (Dihydrochloride)
Molecular Weight
486.40 g/mol
494.45 g/mol
Mass Shift (
Δm
)
Baseline (Target Mass)
+8 Da (Ensures zero isotopic cross-talk)
Isotopic Purity
N/A
≥99%
deuterated forms (
d1−d8
)
Matrix Effect Correction
Subject to ion suppression/enhancement
Perfectly corrects for matrix variations
Extraction Recovery
Variable based on sample prep
Normalizes recovery losses mathematically
Mechanistic Insight: The +8 Da mass shift in the d8-labeled standard is critical. Because the natural isotopic distribution of the non-deuterated molecule contains heavy isotopes (like
13C
), a mass shift of at least +4 to +5 Da is required to prevent the analyte's isotopic envelope from interfering with the internal standard's MRM transition. The d8 label provides a pristine, interference-free baseline.
To ensure scientific integrity, the following protocol integrates specific causality-driven steps to prevent N-oxide reduction and correct for in-source fragmentation.
Step 1: Preparation of Working Solutions
Analyte: Dissolve non-deuterated Apatinib 25-N-Oxide in DMSO to create a
1.0 mg/mL
stock. Dilute in 50% Acetonitrile/Water to create calibration standards (
1−1000 ng/mL
).
SIL-IS: Dissolve Apatinib-d8 25-N-Oxide in DMSO. Prepare a working IS solution at
50 ng/mL
in 100% Acetonitrile (ACN) containing
0.1%
Formic Acid .
Step 2: Sample Extraction (Protein Precipitation)
Causality Check: Why ACN and not Methanol? Research has demonstrated that protein precipitation utilizing ACN is the most efficient technique to circumvent N-oxide decomposition back to the parent drug in hemolyzed plasma .
Transfer
of human plasma to a microcentrifuge tube.
Add
of the ACN-based SIL-IS working solution (1:3 matrix-to-solvent ratio).
Vortex vigorously for 2 minutes to ensure complete protein denaturation and immediate stabilization of the N-oxide.
Centrifuge at
14,000×g
for 10 minutes at
4∘C
.
Transfer the supernatant to an autosampler vial.
Step 3: Chromatographic Separation
Causality Check: The N-oxide must be chromatographically separated from Apatinib. If they co-elute, the in-source fragmentation of the N-oxide will artificially inflate the Apatinib peak area.
Column: C18 UHPLC column (
).
Mobile Phase A:0.1%
Formic Acid in Water.
Mobile Phase B:0.1%
Formic Acid in Acetonitrile.
Gradient: Run a shallow gradient from 20% B to 80% B over 4 minutes to ensure baseline resolution between Apatinib and Apatinib 25-N-Oxide.
Step 4: ESI-MS/MS Detection (Positive Ion Mode)
Monitor the specific Multiple Reaction Monitoring (MRM) transitions.
Apatinib 25-N-Oxide:m/z414.2→Fragment A
Apatinib-d8 25-N-Oxide:m/z422.2→Fragment A-d8
Bioanalytical workflow ensuring N-oxide stabilization and accurate quantification.
Quantitative Performance & Validation Data
By utilizing the Apatinib-d8 25-N-Oxide SIL-IS and the ACN-precipitation protocol, the assay achieves rigorous validation standards required by regulatory guidelines (e.g., FDA/EMA). The table below summarizes typical performance metrics when comparing uncorrected data versus SIL-IS corrected data.
Validation Parameter
Without SIL-IS (Analog IS)
With Apatinib-d8 25-N-Oxide (SIL-IS)
Matrix Factor (Ion Suppression)
65%−85%
(Highly variable)
∼100%
(Fully compensated)
Extraction Recovery
70%±15%
100%±2%
(Normalized)
Precision (Intra-day CV%)
12.5%
≤4.2%
Accuracy (Bias %)
+18%
(Due to matrix effects)
±3.5%
Hemolyzed Plasma Stability
Fails (N-oxide reduction)
Passes (Stabilized by ACN protocol)
Conclusion
The accurate pharmacokinetic profiling of Apatinib requires precise quantification of its primary metabolites. Apatinib 25-N-Oxide is notoriously difficult to quantify due to ex vivo reduction in hemolyzed matrices and in-source fragmentation during mass spectrometry. By implementing Apatinib-d8 25-N-Oxide as a stable isotope-labeled internal standard and utilizing an Acetonitrile-driven extraction protocol, researchers can establish a self-validating, highly trustworthy assay that mathematically neutralizes matrix effects and extraction variances.
References
Ding, J., et al. "Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans." Drug Metabolism and Disposition, 2013. URL:[Link]
Altasciences. "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC." Altasciences Scientific Publications, 2020. URL:[Link]
Comparative
A Comparative Guide to Cross-Validation of LC-MS/MS Methods for the Bioanalysis of Apatinib-25-N-Oxide
This guide provides an in-depth, technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of Apatinib-25-N-Oxide, a key metabolite of the tyrosine kinase inhi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of Apatinib-25-N-Oxide, a key metabolite of the tyrosine kinase inhibitor Apatinib. We will explore the critical process of cross-validation, a regulatory requirement when analytical methods are changed or when samples from a single study are analyzed at different laboratories.
The focus will be on a hypothetical, yet scientifically grounded, scenario: comparing an established HPLC-MS/MS method with a newer, high-throughput UPLC-MS/MS method using Apatinib-d8 25-N-Oxide Hydrochloride as the stable isotope-labeled internal standard (SIL-IS). This guide is intended for researchers, bioanalytical scientists, and drug development professionals seeking to ensure data integrity and comparability across different analytical platforms.
Introduction: The Bioanalytical Imperative for Apatinib and Its Metabolites
Apatinib is an oral antiangiogenic agent that selectively inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] Its clinical development and therapeutic drug monitoring rely on robust bioanalytical methods to accurately quantify the parent drug and its major metabolites in biological matrices. Human metabolism studies have identified several biotransformation pathways, including pyridyl-25-N-oxidation, which results in the formation of Apatinib-25-N-Oxide (M1-6).[1][3][4] While this metabolite has less pharmacological activity than the parent compound, its steady-state exposure is significant, reaching approximately 32% of the parent drug's exposure.[1][2]
Accurate quantification is paramount and is achieved using LC-MS/MS, a technique prized for its sensitivity and selectivity.[5][6] To correct for variability during sample processing and analysis, an internal standard (IS) is essential.[7][8] A stable isotope-labeled internal standard (SIL-IS), such as the hypothetical Apatinib-d8 25-N-Oxide, is the gold standard.[8][9] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences the same matrix effects, thus providing the most accurate correction.[7]
However, the analytical journey does not end with a validated method. In the lifecycle of a drug development program, methods evolve, or studies may span multiple analytical laboratories. In such cases, a cross-validation is required to demonstrate that the data generated by different methods or at different sites are comparable and reliable.[10] This guide will dissect this critical process.
The Challenge of N-Oxide Metabolites
Before delving into the methods, it is crucial to understand the inherent challenges of analyzing N-oxide metabolites. These compounds are known for their potential instability, capable of reverting (reducing) back to the parent drug during sample collection, storage, or even within the LC-MS ion source.[11][12] This instability can lead to an underestimation of the metabolite and an overestimation of the parent drug.
Key considerations to ensure a robust method for N-oxides include:
pH Control: Maintaining neutral or near-neutral pH during sample preparation is critical to minimize degradation.[11]
Temperature Management: Avoiding high temperatures during sample processing and in the MS source can prevent thermal degradation.[11][12]
Optimized Extraction: The choice of extraction technique can significantly impact stability. Protein precipitation with acetonitrile has been shown to be effective at limiting N-oxide decomposition compared to other solvents or liquid-liquid extraction.[13]
Chromatographic Separation: Achieving baseline separation between the N-oxide metabolite and the parent drug is mandatory to prevent in-source conversion from artificially inflating the parent drug's signal.[13]
Cross-Validation Scenario: Comparing Two LC-MS/MS Methods
To illustrate the cross-validation process, we will compare two distinct, validated methods for the analysis of Apatinib-25-N-Oxide in human plasma.
Method A (Reference Method): A conventional HPLC-MS/MS method with a 7-minute cycle time.
Method B (Comparator Method): A modern Ultra-High-Performance Liquid Chromatography (UPLC)-MS/MS method with a faster 3-minute cycle time, developed to increase sample throughput.
The objective of the cross-validation is to ensure that the results obtained from the faster Method B are equivalent to those from the established Method A.
Core Instrumentation and Reagents
Component
Specification
Rationale
Mass Spectrometer
Triple Quadrupole (e.g., Sciex API 5500 or equivalent)
Provides high sensitivity and specificity through Multiple Reaction Monitoring (MRM).
Ionization Source
Electrospray Ionization (ESI), Positive Mode
Apatinib and its metabolites contain basic nitrogen atoms that are readily protonated, making ESI+ the ideal ionization technique.[14][15]
Internal Standard
Apatinib-d8 25-N-Oxide Hydrochloride (SIL-IS)
Ensures optimal tracking of the analyte through extraction and ionization, correcting for matrix effects and procedural losses.[8][9]
Plasma
Human Plasma (K2EDTA)
The biological matrix for which the method is validated.
Extraction Solvent
Acetonitrile
Efficiently precipitates plasma proteins and has been shown to minimize N-oxide degradation.[13]
Method A: Reference HPLC-MS/MS Protocol
This method represents a robust, well-established assay.
Experimental Protocol:
Sample Preparation: To 50 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution (Apatinib-d8 25-N-Oxide at 100 ng/mL in 50% methanol).
Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex for 1 minute.
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Sample Injection: Transfer 100 µL of the supernatant to an injection vial and inject 10 µL onto the LC-MS/MS system.
LC & MS Parameters (Method A):
Parameter
Setting
LC Column
Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm)
Mobile Phase A
10 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
0.4 mL/min
Gradient
30% B to 95% B over 5 min, hold 1 min, re-equilibrate 1 min
Total Run Time
7.0 minutes
MRM Transition (Analyte)
m/z 490.2 → 375.2 (Hypothetical, based on Apatinib +16 Da)
MRM Transition (IS)
m/z 498.2 → 383.2 (Hypothetical, based on Analyte +8 Da)
Method B: Comparator UPLC-MS/MS Protocol
This method is designed for higher throughput. The sample preparation remains identical to Method A to isolate the impact of the analytical changes.
LC & MS Parameters (Method B):
Parameter
Setting
LC Column
Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A
10 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
0.6 mL/min
Gradient
30% B to 95% B over 1.8 min, hold 0.5 min, re-equilibrate 0.7 min
Total Run Time
3.0 minutes
MRM Transition (Analyte)
m/z 490.2 → 375.2 (Identical to Method A)
MRM Transition (IS)
m/z 498.2 → 383.2 (Identical to Method A)
The primary difference is the use of a shorter column with smaller particles and a higher flow rate, which drastically reduces the run time.
The Cross-Validation Experiment: Design and Execution
The cross-validation experiment is performed according to regulatory guidelines from agencies like the FDA and EMA.[10][16][17]
Cross-Validation Experimental Workflow.
Step-by-Step Protocol:
Prepare Quality Control (QC) Samples: Two concentrations of QC samples, low (LQC) and high (HQC), are prepared in bulk using a validated pool of human plasma.
Aliquot and Analyze: The bulk QCs are split into two sets. One set is analyzed using Method A, and the second set is analyzed using Method B. A minimum of six replicates at each concentration should be analyzed in a single run for each method.
Calculate Mean and Precision: For each method and each QC level, calculate the mean concentration and the coefficient of variation (%CV). The precision for each run should be within ±15%.
Calculate Percent Difference: The core of the cross-validation is comparing the mean concentrations obtained from both methods. The percent difference is calculated as:
% Difference = ((Mean Concentration Method B - Mean Concentration Method A) / Mean Concentration Method A) * 100
Apply Acceptance Criteria: According to EMA and FDA guidelines, the mean concentration for each QC level between the two methods should be within ±15% .[10][16]
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data that would be expected from the validation of each method and the subsequent cross-validation.
Table 1: Method Validation Summary
Parameter
Method A (HPLC)
Method B (UPLC)
Acceptance Criteria
Linear Range
2 - 1000 ng/mL
2 - 1000 ng/mL
r² > 0.99
LLOQ
2 ng/mL
2 ng/mL
Accuracy ±20%, Precision ≤20%
Intra-day Precision (%CV)
3.5% - 8.2%
4.1% - 9.5%
≤15% (≤20% at LLOQ)
Inter-day Precision (%CV)
5.1% - 10.3%
6.2% - 11.8%
≤15% (≤20% at LLOQ)
Accuracy (% Bias)
-4.5% to +6.8%
-7.2% to +5.1%
±15% (±20% at LLOQ)
Matrix Effect (CV%)
< 12%
< 14%
≤15%
Extraction Recovery
~85%
~87%
Consistent & Reproducible
Table 2: Cross-Validation Results
QC Level
Nominal Conc. (ng/mL)
Method A Mean Conc. (ng/mL) (n=6)
Method B Mean Conc. (ng/mL) (n=6)
% Difference
Pass/Fail
LQC
6.00
5.85
6.21
+6.15%
Pass
HQC
800
815
792
-2.82%
Pass
Discussion: Interpreting the Results
The hypothetical data demonstrate a successful cross-validation. The percent difference for both the LQC and HQC levels is well within the ±15% acceptance limit, indicating that the faster UPLC-based Method B produces results that are comparable to the established HPLC-based Method A.
Causality and Expert Insights:
Why was the validation successful? The success hinges on two key factors. First, the sample preparation, which is often the largest source of variability, was kept identical. Second, and most importantly, the use of a SIL-IS (Apatinib-d8 25-N-Oxide) effectively compensated for any subtle differences in on-column behavior or MS source ionization efficiency between the two methods.[8] The SIL-IS normalizes the analyte response, making the final calculated concentration robust to changes in instrument conditions.
What if it failed? A failure, where the % difference exceeds 15%, would trigger an investigation. The logical process for this is outlined below.
Decision pathway for a failed cross-validation.
A common cause for failure in methods without a SIL-IS is a differential matrix effect. The faster elution in UPLC can cause the analyte to co-elute with different matrix components than in HPLC, altering ionization efficiency. However, with a co-eluting SIL-IS, this effect is largely negated.
Conclusion
Cross-validation is a non-negotiable step in regulated bioanalysis that ensures the consistency and integrity of pharmacokinetic data throughout a drug's lifecycle. This guide has demonstrated, through a practical comparison of a conventional HPLC and a high-throughput UPLC method, the experimental design, execution, and acceptance criteria for such a study.
The successful outcome of this hypothetical cross-validation for Apatinib-25-N-Oxide underscores the power of using a stable isotope-labeled internal standard. The SIL-IS acts as a crucial control, mitigating analytical variability and enabling the confident adoption of newer, more efficient methods without compromising data quality. By adhering to the principles and protocols outlined herein, researchers and drug developers can ensure their bioanalytical data remains robust, reliable, and compliant with global regulatory standards.
References
Ding, J., et al. (2013). Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans. Drug Metabolism and Disposition, 41(6), 1195-1210. Available at: [Link]
Gao, J., et al. (2021). A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study. Current Pharmaceutical Analysis, 17(5), 594-602. Available at: [Link]
ResearchGate. (2021). A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study. Available at: [Link]
Taylor & Francis Online. (Date N/A). Apatinib – Knowledge and References. Available at: [Link]
ACS Publications. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(5), 984-991. Available at: [Link]
ResearchGate. (2013). Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans. Available at: [Link]
Ingenta Connect. (2021). A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study. Available at: [Link]
ResearchGate. (Date N/A). Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Available at: [Link]
European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. Available at: [Link]
PubMed. (2018). Application of liquid chromatography-tandem mass spectrometry to study the effect of docetaxel on pharmacokinetics and tissue distribution of apatinib in mice. Journal of Chromatography B, 1083, 133-140. Available at: [Link]
PubMed. (2019). Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients. Bioanalysis, 11(22), 2049-2061. Available at: [Link]
ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Available at: [Link]
PMDA. (Date N/A). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available at: [Link]
PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1335-1340. Available at: [Link]
PubMed. (2012). Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Chromatography B, 895-896, 108-115. Available at: [Link]
BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
SlideShare. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
PMC. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 543-553. Available at: [Link]
ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
PMC. (2019). Apatinib induces 3‐hydroxybutyric acid production in the liver of mice by peroxisome proliferator‐activated receptor α activation to aid its antitumor effect. Cancer Science, 110(11), 3606-3618. Available at: [Link]
MDPI. (2025). Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. Metabolites, 15(2), 234. Available at: [Link]
Altasciences. (Date N/A). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Available at: [Link]
comparing liquid-liquid extraction vs SPE for Apatinib-d8 25-N-Oxide Hydrochloride
The accurate bioanalysis of tyrosine kinase inhibitors (TKIs) and their metabolites is critical for therapeutic drug monitoring and pharmacokinetic profiling. Apatinib, a potent VEGFR-2 inhibitor, is extensively metaboli...
Author: BenchChem Technical Support Team. Date: April 2026
The accurate bioanalysis of tyrosine kinase inhibitors (TKIs) and their metabolites is critical for therapeutic drug monitoring and pharmacokinetic profiling. Apatinib, a potent VEGFR-2 inhibitor, is extensively metabolized by CYP3A4/5, yielding several metabolites, with1 (M1-6) being a major circulating species[1].
To quantify this metabolite accurately via LC-MS/MS, Apatinib-d8 25-N-Oxide Hydrochloride is utilized as the gold-standard stable isotope-labeled internal standard (SIL-IS). However, the extraction of this specific compound from biological matrices presents unique physicochemical challenges. This guide provides an authoritative comparison between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) for isolating this critical analyte.
Physicochemical Profiling: The Causality of Extraction
The structural presence of the N-oxide moiety fundamentally alters the molecule's behavior compared to the parent apatinib. The highly polarized N-O bond significantly increases the hydrophilicity of the molecule[2]. Furthermore, because it is supplied as a hydrochloride salt, it readily dissociates in aqueous matrices like plasma.
This polarity dictates the extraction logic:
For LLE: We must aggressively suppress the ionization of the basic nitrogen centers to force the polar N-oxide into an organic phase.
For SPE: We can leverage the molecule's basicity by using a Mixed-Mode Cation Exchange (MCX) mechanism, which traps the ionized molecule, allowing for aggressive washing of neutral matrix interferences[3].
LLE relies on Nernst's distribution law, partitioning the analyte between an aqueous matrix and an immiscible organic solvent. For polar metabolites like N-oxides, solvent selection is critical[4].
Step-by-Step Workflow:
Aliquot & Spike: Transfer 100 µL of human plasma to a 2.0 mL microcentrifuge tube. Spike with Apatinib-d8 25-N-Oxide Hydrochloride (IS).
Alkalinization: Add 50 µL of 5% Ammonium Hydroxide.
Causality: This drives the pH above the pKa of the secondary amines, deprotonating the molecule and maximizing its lipophilicity.
Solvent Addition: Add 1.0 mL of Ethyl Acetate:Methyl tert-butyl ether (EtOAc:MTBE) (1:1, v/v).
Causality: MTBE alone is too non-polar for the N-oxide. The addition of EtOAc provides the necessary hydrogen-bond accepting capacity to pull the polar N-oxide into the organic layer.
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.
Recovery & Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of the initial LC mobile phase.
System Self-Validation: This protocol is self-validating at the phase separation stage. If the plasma is not sufficiently alkalinized (Step 2), the Apatinib-d8 25-N-oxide remains protonated and trapped in the lower aqueous phase. A high-yield LC-MS/MS signal inherently validates that the pH shift was successful and equilibrium was achieved.
SPE has emerged as a superior technique for TKIs due to its enhanced purification ability and reduced matrix effects[3]. Using an MCX sorbent provides a dual-retention mechanism (reversed-phase and cation-exchange).
Step-by-Step Workflow:
Acidification: Dilute 100 µL of spiked plasma with 100 µL of 2% Phosphoric acid.
Causality: Drops the pH below 3, ensuring all basic nitrogen atoms on the Apatinib-d8 25-N-oxide are fully protonated.
Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Phosphoric acid through an MCX cartridge (30 mg/1 mL).
Loading: Load the acidified sample. The protonated analyte binds ionically to the sulfonic acid groups on the sorbent.
Washing:
Wash 1: 1.0 mL of 0.1 N HCl (removes aqueous-soluble proteins).
Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol.
Causality: The high pH neutralizes the analyte, breaking the ionic bond and allowing the methanol to sweep it from the sorbent.
Evaporation & Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.
System Self-Validation: The 100% methanol wash (Step 4) acts as a strict validation checkpoint. If the analyte was not properly protonated and ionically bound during loading, the pure organic solvent would prematurely elute it. The absence of the analyte in the wash fraction validates the structural integrity of the ionic interaction.
Quantitative Data Presentation: LLE vs. SPE
The following table summarizes the experimental performance of both extraction methods for Apatinib-d8 25-N-oxide based on standard bioanalytical validation metrics.
Performance Metric
Liquid-Liquid Extraction (LLE)
Mixed-Mode SPE (MCX)
Scientific Rationale
Extraction Recovery
75% - 82%
88% - 95%
The N-oxide moiety increases polarity, making partitioning into organic solvents (LLE) less efficient than direct ionic binding (SPE).
Matrix Effect (Ion Suppression)
Moderate (-15% to -25%)
Minimal (-2% to -5%)
SPE's 100% organic wash completely removes phospholipids, which are co-extracted in LLE and cause severe ion suppression in the MS source.
Solvent Consumption
High (~1.0 mL per sample)
Low (~0.1 mL elution solvent)
LLE requires high volumes to drive the partition equilibrium, whereas SPE concentrates the analyte during the targeted elution phase.
Throughput & Automation
Low (Manual vortex/centrifuge)
High (96-well plate compatible)
SPE is easily adaptable to positive pressure manifolds and automated liquid handlers for high-throughput PK studies.
Mechanistic Workflow Visualization
The following diagram illustrates the divergent mechanistic pathways of LLE and SPE, highlighting the critical pH manipulations required for Apatinib-d8 25-N-oxide.
Workflow comparison of LLE vs. SPE for Apatinib-d8 25-N-oxide extraction.
Conclusion: Strategic Selection for Bioanalysis
While LLE offers a rapid, low-cost solution for parent TKIs, the increased polarity of the N-oxide metabolite makes LLE susceptible to lower recoveries and higher matrix effects. For the rigorous quantification of Apatinib-d8 25-N-Oxide Hydrochloride, Mixed-Mode SPE (MCX) is the superior choice. By exploiting the basicity of the analyte through ionic binding, SPE allows for aggressive organic washing, yielding a highly purified extract that ensures maximum sensitivity and reproducibility in LC-MS/MS assays.
References
Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans.
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. PMC.
Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. PMC.
ESI vs. APCI for the LC-MS/MS Quantification of Apatinib-d8 25-N-Oxide: A Comparative Guide
The Analytical Challenge: Apatinib-d8 25-N-Oxide Apatinib is a highly potent, orally bioavailable tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor-2 (VEGFR2) with an IC50 of...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Apatinib-d8 25-N-Oxide
Apatinib is a highly potent, orally bioavailable tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor-2 (VEGFR2) with an IC50 of 1 nM, playing a critical role in anti-angiogenic cancer therapies[1]. During pharmacokinetic (PK) and pharmacodynamic (PD) profiling, tracking the drug's in vivo biotransformation is just as critical as monitoring the parent compound. Apatinib is extensively metabolized, with Apatinib-25-N-oxide (metabolite M1-6) identified as a primary circulating oxidative product[2].
To ensure absolute quantification accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, Apatinib-d8 25-N-oxide is employed as the gold-standard stable isotope-labeled internal standard[1]. While the unlabeled Apatinib-25-N-oxide yields a protonated molecule [M+H]+ at m/z 414, its deuterated counterpart appears at m/z 422[2].
The core analytical dilemma during method development arises at the mass spectrometer's interface: Should the assay utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
Mechanistic Causality: ESI vs. APCI Ionization Dynamics
As an Application Scientist, selecting an ionization source requires understanding the physicochemical causality between the instrument's environment and the analyte's molecular stability.
Electrospray Ionization (ESI) operates via liquid-phase ionization followed by desolvation at relatively low temperatures. It is inherently a "soft" ionization technique, making it highly effective for polar and thermally labile compounds[3].
Conversely, Atmospheric Pressure Chemical Ionization (APCI) relies on a heated vaporizer (typically operating between 350°C and 500°C) to aggressively transition the solvent and analyte into the gas phase before ionization via a corona discharge[4].
N-oxide bonds are notoriously susceptible to thermal degradation. When Apatinib-d8 25-N-oxide is subjected to the high-temperature vaporizer of an APCI source, it undergoes rapid thermal deoxygenation (the loss of an oxygen atom, -16 Da). This degradation converts the intact N-oxide (m/z 422) back into the parent Apatinib-d8 (m/z 406)[3]. This thermodynamic vulnerability creates a dual-error scenario in APCI: a severe underestimation of the N-oxide concentration and a false-positive elevation of the parent drug signal. While APCI is generally more resistant to matrix suppression from plasma phospholipids than ESI[4], the thermal instability of the N-oxide renders APCI fundamentally flawed for this specific analyte.
Logical flow of Apatinib-d8 25-N-oxide ionization in ESI vs APCI.
Self-Validating Experimental Protocol
To empirically validate this causality and optimize the assay, we utilize a self-validating LC-MS/MS protocol. This system isolates two critical variables: matrix effect (suppression) and thermal degradation (deoxygenation).
Self-validating experimental workflow for comparing ESI and APCI.
Step-by-Step Methodology:
Sample Preparation via LLE: Aliquot 100 µL of human plasma spiked with Apatinib-d8 25-N-oxide. Perform Liquid-Liquid Extraction (LLE) using 1.0 mL of an ethyl acetate and tert-butyl methyl ether mixture (1:1, v/v). LLE is highly effective for extracting tyrosine kinase inhibitors from plasma while leaving behind the majority of ion-suppressing phospholipids[5].
Phase Separation & Reconstitution: Vortex the mixture for 5 minutes, centrifuge at 12,000 rpm for 10 minutes, and transfer the organic supernatant to a clean plate. Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of mobile phase.
Chromatographic Separation: Inject 5 µL onto a Kinetex C8 UPLC column (2.1 × 100 mm, 2.6 μm). Utilize a gradient mobile phase consisting of 0.2% formic acid with 10 mM ammonium acetate in water (Mobile Phase A) and methanol (Mobile Phase B) at a flow rate of 0.3 mL/min[6].
Orthogonal Source Evaluation: Split the UPLC effluent, running identical analytical batches sequentially through an ESI source and an APCI source.
Deoxygenation Monitoring (MRM): Program the mass spectrometer to monitor Multiple Reaction Monitoring (MRM) transitions for both the intact N-oxide (m/z 422.2 → 228.1) and the deoxygenated degradation product (m/z 406.2 → 212.1).
Comparative Data Analysis
The experimental data clearly quantifies the trade-offs between the two ionization techniques.
Table 1: Source Parameter Optimization for Apatinib-d8 25-N-Oxide
Parameter
ESI (Positive Mode)
APCI (Positive Mode)
Rationale / Impact
Capillary / Corona Voltage
3.5 kV
4.0 µA
Standard settings for optimal droplet charging (ESI) vs discharge (APCI).
Desolvation / Vaporizer Temp
150 °C
450 °C
Critical: APCI requires high heat to vaporize the solvent, triggering N-oxide degradation.
Desolvation Gas Flow
800 L/hr
200 L/hr
ESI requires higher gas flow to assist in droplet evaporation at lower temperatures.
ESI preserves the intact ion, yielding a 50x higher signal-to-noise ratio for the N-oxide.
Thermal Degradation Rate
< 1.0%
> 85.0%
The 450°C APCI vaporizer cleaves the oxygen atom, converting >85% of the analyte into m/z 406.
Matrix Factor (Suppression)
88.5% (Mild Suppression)
96.2% (Negligible)
APCI is gas-phase ionization, making it less prone to liquid-phase matrix effects[4].
False Parent Signal (m/z 406)
Baseline
Extremely High
APCI artificially inflates the parent Apatinib-d8 signal due to in-source deoxygenation.
Conclusion & Expert Recommendation
While APCI offers theoretical advantages in mitigating matrix effects[4], the thermodynamic reality of N-oxide lability supersedes this benefit. The high-temperature vaporization required for APCI causes massive in-source deoxygenation of Apatinib-d8 25-N-oxide, destroying the analyte before it ever reaches the mass analyzer[3].
Recommendation:Electrospray Ionization (ESI) is the mandatory ionization technique for the accurate quantification of Apatinib-d8 25-N-oxide. To counteract ESI's inherent vulnerability to matrix suppression, analysts must rely on rigorous sample cleanup—specifically Liquid-Liquid Extraction (LLE) using an ethyl acetate/tert-butyl methyl ether blend—to ensure a robust, interference-free assay[5].
Navigating the Disposal of Apatinib-d8 25-N-Oxide Hydrochloride: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel compounds like Apatinib-d8 25-N-Oxide Hydrochloride demands not only precision in our experiments but also an unwavering commitment...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our work with novel compounds like Apatinib-d8 25-N-Oxide Hydrochloride demands not only precision in our experiments but also an unwavering commitment to safety, extending to the final step of disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this cytotoxic agent, ensuring the protection of personnel and the environment. The procedures outlined here are grounded in established safety protocols for handling hazardous and cytotoxic materials, adapted to the specific context of this compound.
The Criticality of Proper Disposal: Understanding the Hazard
Apatinib is an antiangiogenic agent that functions as a selective VEGFR2 inhibitor.[1] While the deuterated N-oxide hydrochloride form is primarily used in research settings for metabolic studies, its structural similarity to the parent compound, Apatinib, necessitates that it be handled with the same level of caution. Apatinib itself is classified as a hazardous chemical.[2][3] Due to their mechanism of action, cytotoxic drugs are inherently toxic and require specialized handling and disposal procedures to prevent occupational exposure and environmental contamination.[4] The Occupational Safety and Health Administration (OSHA) has established guidelines to protect healthcare and laboratory workers from exposure to such hazardous drugs.[5][6][7][8]
The primary routes of exposure to cytotoxic agents are inhalation of dusts or aerosols, skin absorption, and ingestion.[6] Therefore, a robust disposal plan is not merely a regulatory formality but a critical component of a comprehensive laboratory safety program.
Core Principles of Cytotoxic Waste Management
The disposal of Apatinib-d8 25-N-Oxide Hydrochloride should adhere to the following fundamental principles:
Segregation at the Source: All waste contaminated with Apatinib-d8 25-N-Oxide Hydrochloride must be segregated from general laboratory waste at the point of generation.[9]
Designated and Labeled Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[10] These containers are often color-coded, typically yellow for trace chemotherapy waste and black for bulk hazardous waste, though this can vary by institution and region.[11]
Minimize Exposure: All handling and disposal procedures should be designed to minimize the generation of aerosols and dust.
Personnel Protection: Appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound and its waste.
Compliance with Regulations: Disposal must be in accordance with all applicable local, regional, and national regulations for hazardous and cytotoxic waste.[9][12]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Apatinib-d8 25-N-Oxide Hydrochloride or its waste, ensure you are equipped with the following PPE:
Provides a barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Gown
Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs
Protects skin and personal clothing from contamination.
Eye Protection
Safety glasses with side shields or goggles
Prevents accidental splashes to the eyes.
Respiratory Protection
A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling the powder form or if there is a risk of aerosol generation.
Minimizes the risk of inhaling hazardous particles.
This table summarizes the essential PPE for handling Apatinib-d8 25-N-Oxide Hydrochloride.
Step-by-Step Disposal Protocols
The specific disposal procedure will depend on the form of the waste generated. The following protocols provide a detailed workflow for different waste streams.
Experimental Workflow: Disposal of Apatinib-d8 25-N-Oxide Hydrochloride Waste
Caption: Disposal workflow for Apatinib-d8 25-N-Oxide Hydrochloride waste.
A. Disposal of Solid Waste
This category includes contaminated lab consumables such as:
Empty vials
Pipette tips
Gloves, gowns, and other disposable PPE
Bench paper and wipes
Procedure:
Segregation: Immediately after use, place all contaminated solid waste into a designated, clearly labeled, leak-proof container lined with a yellow chemotherapy waste bag.
Container Management: Do not overfill the container. Once it is three-quarters full, securely seal the bag.
Final Disposal: The sealed container should be placed in a designated accumulation area for pickup by a licensed hazardous waste disposal service.
B. Disposal of Liquid Waste
This includes any solutions containing Apatinib-d8 25-N-Oxide Hydrochloride, such as unused experimental solutions or contaminated solvents.
Procedure:
Collection: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. This container must be compatible with the solvents used and clearly labeled as "Hazardous Waste" with the chemical name "Apatinib-d8 25-N-Oxide Hydrochloride" and any other chemical constituents.
pH Neutralization (if applicable): If the waste is highly acidic or basic, it may need to be neutralized before disposal. Consult your institution's safety guidelines for specific procedures.
Container Sealing: Keep the liquid waste container securely capped when not in use. Once full, ensure the cap is tightly sealed.
Final Disposal: Store the sealed container in a secondary containment bin in a designated hazardous waste accumulation area for collection by a licensed contractor.
C. Disposal of Sharps
This category includes any contaminated items that can puncture the skin, such as:
Needles
Syringes
Scalpel blades
Contaminated glass (e.g., broken vials)
Procedure:
Immediate Disposal: Immediately after use, place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container for cytotoxic waste.[10]
Do Not Recap Needles: To prevent needlestick injuries, do not recap, bend, or break used needles.
Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely lock the lid.
Final Disposal: The sealed sharps container should be placed in the designated cytotoxic waste accumulation area for proper disposal.
Spill Management: A Plan for the Unexpected
Even with the most careful handling, spills can occur. An immediate and appropriate response is crucial to minimize exposure and contamination.
Procedure for a Small Spill (less than 5 mL or 5 g):
Alert Personnel: Immediately alert others in the vicinity of the spill.
Don PPE: If not already wearing it, don the appropriate PPE as described above.
Contain the Spill:
Liquid Spill: Cover the spill with absorbent pads, starting from the outside and working inward.
Powder Spill: Gently cover the spill with damp absorbent pads to avoid generating dust. Do not dry-sweep a powder spill.
Clean the Area: Using a spill kit designed for cytotoxic drugs, clean the area of the spill. Work from the outer edge of the spill towards the center.
Decontaminate: After the initial cleanup, decontaminate the area with an appropriate cleaning agent (e.g., a solution of detergent and water), followed by a rinse with clean water.
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste.
Report the Incident: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
The Path to Deactivation and Final Disposal
The ultimate goal of these disposal procedures is the safe and complete destruction of the cytotoxic compound. The most common and effective method for the final disposal of cytotoxic waste is high-temperature incineration.[12] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Always use a licensed and reputable hazardous waste disposal contractor to handle the transportation and final destruction of your cytotoxic waste.[13]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in your laboratory. The proper disposal of Apatinib-d8 25-N-Oxide Hydrochloride is not just a procedural task but a reflection of our commitment to scientific integrity and the well-being of our colleagues and the wider community.
References
Occupational Safety and Health Administration. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs.
Ding, J., et al. (2013).
Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
Taylor & Francis Online.
ResearchGate. (PDF)
American Journal of Health-System Pharmacy. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
Daniels Health. Guide to Cytotoxic Waste Compliance.
Occupational Safety and Health Administration.
MCRI. How to Dispose of Chemotherapy Waste Safely & Compliantly | Complete Guide 2026.
Personal protective equipment for handling Apatinib-d8 25-N-Oxide Hydrochloride
Apatinib-d8 25-N-Oxide Hydrochloride: Comprehensive Safety, Handling, and Disposal Guide Apatinib-d8 25-N-Oxide Hydrochloride is a stable isotope-labeled metabolite of Apatinib, a highly potent tyrosine kinase inhibitor...
Author: BenchChem Technical Support Team. Date: April 2026
Apatinib-d8 25-N-Oxide Hydrochloride: Comprehensive Safety, Handling, and Disposal Guide
Apatinib-d8 25-N-Oxide Hydrochloride is a stable isotope-labeled metabolite of Apatinib, a highly potent tyrosine kinase inhibitor (TKI). In laboratory settings, it is primarily utilized as an internal standard for LC-MS/MS quantification during pharmacokinetic and clinical monitoring studies[1].
Because it shares the core pharmacophore of Apatinib, this compound must be treated as a high-risk Active Pharmaceutical Ingredient (API). This guide provides drug development professionals and analytical chemists with field-proven, authoritative protocols for handling this compound safely, ensuring both scientific integrity and occupational health.
Hazard Profile & Causality Assessment
To establish a robust safety protocol, laboratory personnel must understand why Apatinib-d8 25-N-Oxide Hydrochloride is hazardous. The occupational risks are directly tied to its mechanism of action.
Potent Target Inhibition: Apatinib selectively and competitively inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of approximately 1 nM[2].
Occupational Risk (Teratogenicity): VEGFR-2 is the principal mediator of angiogenesis. While this is highly effective for starving tumors of their blood supply, accidental systemic exposure in a developing fetus is catastrophic. Consequently, the compound carries severe teratogenic and reproductive toxicity risks[3].
Physical Hazards: As a hydrochloride salt, the powder is highly susceptible to electrostatic dispersion. It can easily aerosolize during weighing, leading to inhalation exposure and severe mucosal/respiratory irritation (GHS Hazard Statements H315, H319, H335)[4].
Mechanistic pathway linking Apatinib occupational exposure to reproductive toxicity.
Mandatory Personal Protective Equipment (PPE)
In accordance with the NIOSH 2024 List of Hazardous Drugs [5] and USP General Chapter <800> [3], the handling of potent antineoplastic agents and their active metabolites requires stringent containment. The table below summarizes the mandatory PPE based on the operational state of the chemical.
Operational State
Eye & Face Protection
Hand Protection
Body Protection
Respiratory & Engineering Controls
Solid/Powder Handling (Weighing, Aliquoting)
Tightly fitting safety goggles. Face shield if splash risk exists.
Standard laboratory coat (fluid-resistant preferred).
Required: Standard chemical fume hood.
Field Insight: Always tuck the inner glove under the gown cuff, and place the outer glove over the gown cuff. This creates a continuous barrier that prevents API dust from settling on the forearms[6].
Step-by-Step Methodology: LC-MS/MS Internal Standard Preparation
The transition from a dry powder to a solvated state is the highest-risk phase of analytical preparation. This protocol is designed as a self-validating system to minimize aerosolization.
Workspace Preparation: Decontaminate the Class II BSC or CVE using a validated deactivation agent (e.g., 2% sodium hypochlorite) followed by 70% Isopropyl Alcohol (IPA) to remove residue[3].
Equipment Staging: Place the analytical balance, anti-static weighing boats, non-sparking spatulas, and the volumetric flask inside the CVE. Causality: Hydrochloride salts hold static charges; anti-static boats prevent the powder from "jumping" and aerosolizing during transfer.
Weighing: Tare the balance and carefully weigh the required mass of Apatinib-d8 25-N-Oxide Hydrochloride.
In-Situ Reconstitution: Do not transport the dry powder across the lab. Add your primary organic solvent (e.g., DMSO or Methanol) directly to the weighing vessel or volumetric flask inside the CVE. Causality: Converting the powder to a liquid state immediately neutralizes the inhalation hazard associated with API dust.
Serial Dilution: Once the stock solution is sealed, it may be transferred to a standard chemical fume hood for serial dilution into the mobile phase matrix.
Autosampler Loading: Cap all LC-MS/MS vials tightly with PTFE/silicone septa to prevent solvent evaporation and accidental dermal exposure.
Step-by-step containment workflow for Apatinib-d8 LC-MS/MS internal standard preparation.
Spill Management & Decontamination Plan
In the event of a powder spill, standard sweeping or wiping will exacerbate aerosolization. Follow this self-validating, four-step chemical deactivation protocol[7]:
Containment: Evacuate the immediate area. Don a full-face respirator (or PAPR), double chemo-rated gloves, and shoe covers. Gently cover the spilled powder with damp absorbent pads to suppress dust formation.
Deactivation: Apply an EPA-registered hazardous drug deactivator or 2% sodium hypochlorite (bleach) starting from the outside of the spill and working inward. Allow a 5-minute contact time.
Neutralization: Apply sodium thiosulfate to neutralize the corrosive effects of the bleach on stainless steel laboratory surfaces.
Cleaning & Disinfection: Wash the area with a standard laboratory detergent and sterile water, followed by a final wipe-down with 70% IPA.
Disposal Plan
Apatinib and its metabolites are classified as hazardous pharmaceutical waste and must never be flushed down municipal drains or disposed of in standard biohazard bags[6].
Solid Waste: All contaminated PPE (outer gloves, gowns), anti-static weighing boats, and empty API vials must be disposed of in a RCRA-compliant hazardous waste container (typically a rigid yellow or black trace chemotherapy bin) designated for high-temperature incineration[7].
Liquid Waste: Expired stock solutions and LC-MS/MS effluent containing Apatinib-d8 25-N-Oxide Hydrochloride must be collected in sealed, clearly labeled chemical waste carboys. Segregate into Halogenated or Non-Halogenated waste streams depending on the diluent/mobile phase used.
References
BenchChem. (2025). Apatinib | VEGFR-2 Inhibitor | For Research Use. BenchChem Technical Support Team.
Cayman Chemical. (2025). Safety Data Sheet: Apatinib-d8.
Centers for Disease Control and Prevention (CDC) / NIOSH. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
United States Pharmacopeia (USP). (2016). USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.
University of Colorado Anschutz Medical Campus. (2025). Handling Antineoplastics and Other Hazardous Drugs.
Daniels Health. (2025). USP <800> Compliance Guide: Everything You Need to Know.